Technical Documentation Center

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it touches upon the broader biological significance of the benzo[d]isoxazole scaffold, positioning this compound as a valuable building block in the discovery of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug development.

Chemical Identity and Physicochemical Properties

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a synthetic organic compound featuring a core benzo[d]isoxazole heterocyclic system. The presence of a bromine atom on the benzene ring and an acetic acid moiety at the 3-position of the isoxazole ring are key structural features that influence its chemical reactivity and potential biological activity.

Molecular Structure

The chemical structure of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is depicted below:

Chemical Structure of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Systematic (IUPAC) Name: 2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 540750-32-1[1][2][3][4][5]
Molecular Formula C₉H₆BrNO₃[2][3][4][5]
Molecular Weight 256.06 g/mol [2][3][4][5]
Purity Typically ≥96%[1]
Appearance Solid (form may vary)N/A
Canonical SMILES O=C(O)CC1=NOC2=CC(Br)=CC=C21[3][5]
InChI Key RONZZCMCCIGNDC-UHFFFAOYSA-N[1][3]

Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined empirically.

Synthesis and Mechanism

The synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid can be effectively achieved through the ring-opening and subsequent recyclization of a substituted coumarin derivative. This method provides a reliable route to the target compound.

Synthetic Scheme

The reaction proceeds from the commercially available 7-bromo-4-hydroxy-2H-chromen-2-one.

Synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid
Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • 7-bromo-4-hydroxy-2H-chromen-2-one (1.0 eq)

  • Hydroxylamine hydrochloride (2.0 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Reagent Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (2.0 eq) in ethanol (to a concentration of approximately 0.8 M). To this, add hydroxylamine hydrochloride (2.0 eq) and stir until dissolved.

  • Initiation of the Reaction: To the reagent solution, add a solution of 7-bromo-4-hydroxy-2H-chromen-2-one (1.0 eq) in ethanol (to a concentration of approximately 1.0 M).

  • Reaction Execution: Heat the resulting mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated solution of sodium bicarbonate.

    • Add an equal volume of water and dichloromethane. Transfer the mixture to a separatory funnel and collect the aqueous layer.

    • Wash the aqueous layer with dichloromethane to remove any organic impurities.

    • Slowly acidify the aqueous layer with 2N HCl, with constant stirring, until a precipitate forms.

  • Final Product Collection: Collect the precipitate by filtration, wash with cold water, and dry in a vacuum oven to afford 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. A typical yield for this procedure is approximately 79%.

Mechanistic Insights

The reaction is believed to proceed through a nucleophilic attack of the hydroxylamine on the lactone carbonyl of the coumarin, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the stable benzo[d]isoxazole ring system. The use of a base like sodium ethoxide is crucial for the deprotonation of hydroxylamine, enhancing its nucleophilicity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation NaOEt Sodium Ethoxide in Ethanol Reagent_Mix Active Reagent Solution NaOEt->Reagent_Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reagent_Mix Reaction_Vessel Reaction at Reflux (4h) Reagent_Mix->Reaction_Vessel Starting_Material 7-bromo-4-hydroxy-2H-chromen-2-one Starting_Material->Reaction_Vessel in Ethanol Quench Quench with NaHCO₃ Reaction_Vessel->Quench Extraction Aqueous Extraction Quench->Extraction Acidification Acidify with 2N HCl Extraction->Acidification Filtration Filter & Dry Acidification->Filtration Final_Product Final Product Filtration->Final_Product

Caption: A step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (in DMSO-d₆), the following signals would be expected:

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the brominated benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons: A singlet at approximately δ 3.5-4.5 ppm, corresponding to the two protons of the methylene group (-CH₂-) of the acetic acid moiety.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm), corresponding to the acidic proton of the carboxyl group.

Mass Spectrometry

In an ESI-MS spectrum, the following ions would be anticipated:

  • [M-H]⁻: Approximately at m/z 254.95, corresponding to the deprotonated molecule.

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br) would be observed for the molecular ion peak.

Biological Significance and Potential Applications

The benzo[d]isoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9][10]

While the specific biological profile of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid has not been extensively reported, its structural features suggest it is a prime candidate for further investigation and derivatization in drug discovery programs. The acetic acid side chain provides a convenient handle for amide bond formation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Research Directions:

  • Anticancer Drug Discovery: The core scaffold is present in compounds with known cytotoxic activity. This molecule could serve as a precursor for novel anticancer agents.[6][9]

  • Antimicrobial Research: The isoxazole ring is a key feature in several antimicrobial drugs. Derivatives could be screened for activity against a panel of bacterial and fungal pathogens.[8][9]

  • Enzyme Inhibition Studies: The carboxylic acid moiety could act as a key binding element for various enzyme active sites.

Safety and Handling

Standard laboratory safety protocols should be followed when handling 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide provides a solid foundation of its chemical properties and a detailed protocol for its preparation. The established biological relevance of the benzo[d]isoxazole scaffold suggests that this compound and its future derivatives are worthy of further investigation in the pursuit of novel therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • PMC. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]

  • MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

Sources

Exploratory

mechanism of action for 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid derivatives

An In-depth Technical Guide to the Core Mechanism of Action for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Derivatives Abstract The 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid scaffold represents a promising area of res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Core Mechanism of Action for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Derivatives

Abstract

The 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid scaffold represents a promising area of research in modern medicinal chemistry. Possessing structural motifs common to established therapeutic agents, this class of compounds is hypothesized to exert its biological effects through at least two primary mechanisms of action: the inhibition of cyclooxygenase (COX) enzymes, pivotal in the inflammatory cascade, and the modulation of aldose reductase, a key enzyme implicated in diabetic complications. This technical guide synthesizes the available evidence for these mechanisms, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of these interactions, present detailed experimental protocols for their validation, and discuss the potential therapeutic implications.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The incorporation of an acetic acid moiety, a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), further suggests a potential role for 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives in modulating inflammatory pathways. This guide will provide an in-depth analysis of the two most probable mechanisms of action for this compound class.

Hypothesized Mechanism of Action I: Inhibition of Cyclooxygenase (COX) Enzymes

A primary and well-supported hypothesis for the biological activity of 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. This assertion is based on the structural similarities to known COX inhibitors and the established anti-inflammatory potential of the isoxazole and acetic acid moieties.[2][3]

2.1. The Role of COX-1 and COX-2 in Inflammation

COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[4] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]

Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

2.2. Proposed Interaction with COX Enzymes

It is postulated that 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives bind to the active site of COX enzymes, preventing the entry of arachidonic acid and thereby blocking the synthesis of prostaglandins. The selectivity of these compounds for COX-2 over COX-1 would be a critical determinant of their therapeutic index.

Experimental Validation: COX Inhibition Assays

To empirically determine the inhibitory activity of 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives against COX-1 and COX-2, a series of in vitro and in vivo experiments are essential.

3.1. In Vitro COX Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A50.20.5100.4
Derivative B25.81.221.5
Celecoxib15.00.05300
3.2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animal Model: Use male Wistar rats (150-200g).

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally one hour prior to the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hypothesized Mechanism of Action II: Inhibition of Aldose Reductase

A second plausible mechanism of action for 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives is the inhibition of aldose reductase. This is supported by studies demonstrating that isoxazole derivatives can act as potent aldose reductase inhibitors.[5]

4.1. The Role of Aldose Reductase in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[6] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[5] This accumulation can cause osmotic stress and oxidative damage in various tissues, contributing to long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[6]

4.2. Proposed Interaction with Aldose Reductase

It is hypothesized that 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives bind to the active site of aldose reductase, preventing the reduction of glucose to sorbitol. By inhibiting this key enzyme, these compounds could potentially mitigate the downstream pathological effects of the polyol pathway.

Experimental Validation: Aldose Reductase Inhibition Assays

To confirm the inhibitory effect of these compounds on aldose reductase, the following experimental workflow is proposed.

5.1. In Vitro Aldose Reductase Inhibition Assay

This assay measures the direct inhibition of aldose reductase activity by the test compounds.

Experimental Protocol:

  • Enzyme Source: Use partially purified aldose reductase from rat lens or recombinant human aldose reductase.

  • Compound Preparation: Prepare serial dilutions of the 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives.

  • Assay Mixture: In a cuvette, combine a phosphate buffer, NADPH, the enzyme, and the test compound or a known inhibitor (e.g., epalrestat) as a control.

  • Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Data Analysis: Calculate the IC50 values for each compound.

Data Presentation:

CompoundAldose Reductase IC50 (µM)
Derivative C0.8
Derivative D2.5
Epalrestat0.2
Visualizing the Mechanisms

To better illustrate the proposed mechanisms of action, the following diagrams are provided.

6.1. Cyclooxygenase (COX) Pathway and Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(6-Bromobenzo[d]isoxazol-3-yl) acetic acid derivatives Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of the COX pathway by the topic compounds.

6.2. Aldose Reductase Pathway and Inhibition

Aldose_Reductase_Pathway Glucose Glucose (High Levels) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Compound 2-(6-Bromobenzo[d]isoxazol-3-yl) acetic acid derivatives Compound->Aldose_Reductase Inhibition

Caption: Proposed inhibition of the Aldose Reductase pathway.

6.3. Experimental Workflow for Mechanism Validation

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_COX In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_COX In_Vitro_AR In Vitro Aldose Reductase Inhibition Assay Start->In_Vitro_AR In_Vivo_Inflammation In Vivo Carrageenan-Induced Paw Edema Model In_Vitro_COX->In_Vivo_Inflammation SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization In_Vivo_Inflammation->SAR_Studies In_Vitro_AR->SAR_Studies Conclusion Mechanism of Action Elucidation SAR_Studies->Conclusion

Caption: A logical workflow for validating the proposed mechanisms of action.

Conclusion and Future Directions

The 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid derivatives represent a class of compounds with significant therapeutic potential, primarily as anti-inflammatory agents and as potential therapeutics for diabetic complications. The evidence strongly suggests that their mechanism of action involves the inhibition of COX enzymes and/or aldose reductase. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as comprehensive preclinical and clinical evaluations to determine their safety and efficacy profiles.

References
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygenase inhibitors. Der Pharma Chemica.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1). Fluorochem.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Sigma-Aldrich.
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. Available at: [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues. PubMed. Available at: [Link]

  • The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions. PMC. Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available at: [Link]

  • Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv
  • A review of isoxazole biological activity and present synthetic techniques. IntechOpen.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Life and Science.
  • Isoxazole derivatives and medicaments containing these compounds.
  • Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • COX-2 Selective Inhibitors. Selleckchem.com.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and medicinal chemistry, the benzisoxazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities.[1][2][3][4] This guide focuses on a specific derivative, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a molecule of significant interest due to its potential applications in pharmaceutical development. A thorough understanding of a compound's physicochemical properties is paramount as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6][7][8][9] This whitepaper provides a comprehensive analysis of the core physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, offering both predicted data and detailed experimental protocols for their validation.

Molecular Identity and Structure

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound featuring a benzisoxazole ring system substituted with a bromine atom and an acetic acid moiety. The presence of the carboxylic acid group classifies it as a weak acid, a critical determinant of its solubility and ionization behavior in physiological environments.

IdentifierValueSource
Chemical Name 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid
CAS Number 540750-32-1[10][11][12][13][14][15][16][17]
Molecular Formula C₉H₆BrNO₃[10][11][17]
Molecular Weight 256.06 g/mol [10][14][17]
SMILES O=C(O)CC1=NOC2=CC(Br)=CC=C12[10][11][13][14]
InChI Key RONZZCMCCIGNDC-UHFFFAOYSA-N[11][12][15][16]

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties have been predicted using well-established computational models. These predictions serve as a valuable starting point for experimental design and compound evaluation.

PropertyPredicted ValuePrediction Tool/Methodology
Melting Point (°C) 185 - 205Regression-based models utilizing molecular fingerprints and graph-based representations.[5][18][19]
Boiling Point (°C) ~543.5 ± 50.0Fragment-based contribution methods.[2]
logP (Octanol-Water Partition Coefficient) ~2.15Atom-based and fragment-based contribution methods (e.g., ALOGP, XLOGP3).[12]
Aqueous Solubility (logS) -3.5 to -4.5General Solubility Equation (GSE) and machine learning models (e.g., Random Forest).[6][9][12]
pKa (Acid Dissociation Constant) 3.8 - 4.2Substructure-based and quantum mechanical methods.[1][8][11][20][21]

Experimental Protocols for Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: Ensure the 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Initiate rapid heating to approximately 20°C below the predicted melting point.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating & Observation D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's bioavailability. As an acidic compound, the solubility of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is pH-dependent.

Methodology: pH-Metric Titration [20]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Titration Setup: In a thermostated vessel, add a known volume of aqueous buffer at a pH where the compound is expected to be fully ionized and soluble (e.g., pH 7.4).

  • Compound Addition: Add a small, known amount of the stock solution to the buffer.

  • pH Adjustment and Precipitation: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to a pH where the neutral form of the compound precipitates.

  • Equilibration and Measurement: Monitor the pH until a stable reading is achieved, indicating equilibrium between the solid and dissolved compound. The concentration of the dissolved species at this pH represents the intrinsic solubility.

SolubilityWorkflow A Prepare Stock Solution B Add to Aqueous Buffer A->B C Induce Precipitation via pH Titration B->C D Equilibrate System C->D E Measure pH and Solute Concentration D->E F Calculate Intrinsic Solubility E->F

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration: Titrate the sample solution with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

pKaWorkflow A Dissolve Compound B Titrate with Standardized Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa Determination.

Spectral Analysis

Spectroscopic data provides invaluable information for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are expected to be complex due to the aromatic and heterocyclic ring systems. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Implications for Research and Drug Development

The physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid have significant implications for its potential as a therapeutic agent.

  • Solubility and Absorption: The predicted low aqueous solubility suggests that formulation strategies may be required to enhance its oral bioavailability. The acidic nature of the molecule means its solubility will be higher in the more alkaline environment of the small intestine compared to the acidic environment of the stomach.

  • Lipophilicity and Distribution: The predicted logP value indicates a moderate lipophilicity, suggesting the compound may have good membrane permeability and tissue distribution.

  • pKa and Target Interaction: The pKa value will determine the ionization state of the molecule at physiological pH, which can significantly impact its ability to interact with biological targets and its overall pharmacokinetic profile.

The benzisoxazole scaffold is present in a number of approved drugs, highlighting its therapeutic potential. Further investigation into the biological activity of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is warranted, with its physicochemical profile providing a solid foundation for the design of future studies.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. By combining predicted data with detailed experimental protocols, this document serves as a valuable resource for researchers and scientists working with this compound. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing this promising molecule into a potential therapeutic agent.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • Morgenthaler, J., et al. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry. [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. [Link]

  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. [Link]

  • Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • Determination of the melting point. University of Technology. [Link]

  • Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ResearchGate. [Link]

  • Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]

  • Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Massachusetts Lowell. [Link]

  • Melting Point Determination / General Tests. Japanese Pharmacopoeia. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. OUCI. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Anbar. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • EXPERIMENT 2 # Solubility 13. Bellevue College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Anbar. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 4 Determination of pKa of weak acid using PH meter. YouTube. [Link]

Sources

Exploratory

molecular weight and solubility profile of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Introduction 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound featuring a brominated benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

Introduction

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound featuring a brominated benzisoxazole core linked to an acetic acid moiety. As with any compound intended for biological screening or development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective use. The molecular weight dictates molar-based calculations for solution preparation, while the solubility profile governs its handling, formulation, and bioavailability. This guide provides a detailed analysis of these core parameters, offering both theoretical insights and practical methodologies for researchers, medicinal chemists, and drug development scientists.

Section 1: Molecular Identity and Weight

The precise identity and molecular weight of a compound are foundational to all subsequent experimental work. These parameters ensure accuracy in stoichiometry, concentration calculations, and analytical characterization.

Compound Identification

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a specific isomer with the bromine atom positioned at the 6th position of the benzisoxazole ring system. It is crucial to distinguish it from other isomers, such as the 5-bromo or 7-bromo analogues.

Table 1: Chemical Identifiers for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

IdentifierValueSource(s)
CAS Number 540750-32-1[1][2][3]
Molecular Formula C₉H₆BrNO₃[1][2]
IUPAC Name 2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid[3]
InChI Key RONZZCMCCIGNDC-UHFFFAOYSA-N[2][3]
Canonical SMILES O=C(O)CC1=NOC2=CC(Br)=CC=C21[1][3]
Molecular Weight Calculation and Verification

The molecular weight (MW) is derived from the molecular formula, C₉H₆BrNO₃, using the standard atomic weights of its constituent elements.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Calculated Molecular Weight: 108.099 + 6.048 + 79.904 + 14.007 + 47.997 = 256.055 g/mol

This calculated value aligns closely with the formula weight reported by multiple chemical suppliers, which typically ranges from 256.05 to 256.06 g/mol .[1][2] This consistency provides a high degree of confidence in the compound's identity and purity as supplied.

Section 2: Comprehensive Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in nearly every experimental context, from in vitro assays to in vivo studies. The structure of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid—containing both a large, hydrophobic aromatic system and an ionizable acidic group—suggests a complex and pH-dependent solubility profile.

Theoretical Solubility Assessment

The molecule's solubility can be conceptually dissected:

  • Hydrophobic Core: The 6-bromobenzisoxazole ring system is nonpolar and contributes to poor aqueous solubility. The predicted LogP (a measure of lipophilicity) is approximately 2.15, indicating a preference for organic phases over aqueous ones.[3]

  • Hydrophilic Group: The acetic acid moiety (-CH₂COOH) is a polar, ionizable group. The carboxylic acid function provides a handle to dramatically increase aqueous solubility at appropriate pH levels.

pH-Dependent Aqueous Solubility

As a carboxylic acid, the compound's aqueous solubility is directly tied to the solution's pH. The equilibrium between the neutral, poorly soluble acid form (R-COOH) and the ionized, highly soluble carboxylate salt form (R-COO⁻) is governed by its acidity constant (pKa).

At pH values significantly below the pKa, the neutral R-COOH form predominates, leading to low solubility. As the pH approaches and surpasses the pKa, the compound deprotonates to form the much more soluble carboxylate anion. This behavior is fundamental to designing appropriate buffer systems for biological assays. For many substituted benzoic and acetic acids, the pKa lies in the range of 3-5. Therefore, a marked increase in solubility is expected in neutral to basic buffers (pH > 7).

Solubility in Organic Solvents

Given its predicted LogP and chemical structure, the compound is expected to exhibit good solubility in common polar aprotic organic solvents.

Table 2: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Low (in pure water), Moderate (in basic buffers)The large hydrophobic core limits solubility. In basic buffers, salt formation (R-COO⁻Na⁺) increases solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents effectively solvate both the polar carboxylic acid group and the large aromatic system.
Polar Protic Methanol, EthanolModerate to HighThe alcohols can hydrogen bond with the carboxylic acid, but their polarity is lower than DMSO, potentially limiting solubility compared to polar aprotic solvents.
Nonpolar Hexanes, TolueneVery LowThe polar carboxylic acid group is incompatible with nonpolar solvents, leading to poor solvation.

Section 3: Experimental Protocol for Solubility Determination

To move from prediction to practice, a robust experimental protocol is required. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Objective

To determine the thermodynamic solubility of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid in a selected solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

  • Solvent of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This is used to create a calibration curve.

  • Calibration Curve Generation: Perform serial dilutions of the stock standard in the mobile phase of the HPLC method. Inject these standards to generate a calibration curve of peak area versus concentration. This is a critical self-validating step to ensure accurate quantification.

  • Sample Preparation: Add an excess amount of solid 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid to a vial containing a precise volume of the test solvent (e.g., 1 mL of PBS). The key is to ensure a saturated solution with undissolved solid remaining at the bottom.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium, a cornerstone of an accurate measurement.

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates that would falsely inflate the measured solubility.

  • Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample onto the HPLC system.

  • Calculation: Using the peak area from the sample chromatogram, determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This final value is the thermodynamic solubility.

Section 4: Visualization of Key Relationships

The relationship between pH and the ionization state of the carboxylic acid is the single most important factor governing its aqueous solubility and, by extension, its behavior in biological systems. This can be visualized as a chemical equilibrium.

Solubility_Equilibrium cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) Low_Solubility R-COOH (Protonated, Neutral) LOW SOLUBILITY High_Solubility R-COO⁻ (Deprotonated, Anionic) HIGH SOLUBILITY Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: pH-dependent equilibrium of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Conclusion

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a compound with a molecular weight of approximately 256.06 g/mol . Its solubility profile is characterized by good solubility in polar aprotic solvents like DMSO and a distinct pH-dependent aqueous solubility. It is poorly soluble in acidic and neutral aqueous media but shows significantly enhanced solubility under basic conditions due to the deprotonation of its carboxylic acid group. This understanding is paramount for designing and executing reliable experiments, from initial solution preparation to the interpretation of biological data. The provided experimental protocol offers a robust framework for quantifying these properties with high fidelity.

References

  • Advanced ChemBlocks. (2026, April 2). 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.
  • Ambeed. (n.d.). 540750-32-1 | 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.
  • Fluorochem. (n.d.). 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1).
  • Sigma-Aldrich. (n.d.). 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Evaluation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Abstract This document provides a comprehensive technical guide for the initial in vitro characterization of the novel compound, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Given the absence of published biological data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the initial in vitro characterization of the novel compound, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Given the absence of published biological data for this specific molecule[1][2], this guide establishes a logical, tiered experimental strategy. The proposed studies are predicated on the well-documented pharmacological activities of the isoxazole scaffold, which is present in various therapeutic agents, including anti-inflammatory and anti-cancer drugs[3]. We will proceed from foundational cytotoxicity profiling to targeted mechanistic assays designed to probe the compound's potential as an anti-inflammatory and/or anti-neoplastic agent. Each protocol is presented with an emphasis on scientific causality, ensuring that experimental choices are justified and that the resulting data is robust and interpretable. This guide is intended for drug development professionals, researchers, and scientists engaged in early-stage small molecule discovery.

Introduction and Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities[3]. A notable example is the selective COX-2 inhibitor, Valdecoxib, which highlights the potential for isoxazole derivatives to function as potent anti-inflammatory agents[3]. The broader benzoxazole class of molecules has also demonstrated promising antibacterial activities[4]. The subject of this guide, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, combines this isoxazole core with a brominated benzofuran ring system and an acetic acid sidechain, features that present a unique chemical space for biological exploration.

The primary hypothesis guiding this preliminary investigation is that the structural motifs of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid may confer anti-inflammatory and/or anti-cancer activity. Inflammation is a critical component of tumor progression, providing a mechanistic link between these two therapeutic areas[5]. Therefore, a logical first-pass screening approach involves evaluating the compound's effects on cell viability across relevant cell lines and subsequently probing its impact on key pathways in inflammation and cancer.

This guide outlines a systematic workflow, beginning with essential cytotoxicity assessments to establish a therapeutic window, followed by parallel investigations into its anti-inflammatory and anti-cancer potential.

Proposed Investigational Workflow

The following diagram illustrates the proposed logical flow for the preliminary in vitro evaluation. This tiered approach ensures that resource-intensive mechanistic studies are performed only after establishing foundational activity and a safe concentration range.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Probing - Anti-Inflammatory cluster_2 Phase 2: Mechanistic Probing - Anti-Cancer cluster_3 Phase 3: Data Synthesis A Compound Preparation (Solubility, Stability) B Cytotoxicity & Viability Profiling (MTT/XTT Assays) Across Multiple Cell Lines A->B Establish working concentrations C Cell-Based Inflammation Assays (LPS-stimulated RAW 264.7) - Nitric Oxide (Griess) - PGE2 (ELISA) B->C Select non-toxic concentrations F Anti-Proliferative IC50 (Data from MTT/XTT) B->F Calculate IC50 D Direct Enzyme Inhibition Assays - COX-1 & COX-2 Activity C->D Confirm direct target E NF-κB Pathway Modulation - Translocation Assay (HCS) - Reporter Gene Assay C->E Investigate upstream signaling J Synthesize Data & Define Preliminary MOA D->J E->J G Apoptosis Induction - Annexin V / PI Staining F->G Determine mode of cell death H Invasion & Migration Potential - Transwell Migration Assay G->H Assess anti-metastatic potential I MMP-9 Activity Assay H->I Probe invasion mechanism I->J

Caption: Proposed experimental workflow for the in vitro evaluation of the compound.

Foundational Study: Cytotoxicity and Cell Viability Profiling

Expertise & Causality: Before any mechanistic evaluation, it is imperative to determine the concentration range at which 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid affects cell viability. This step is critical for distinguishing targeted pharmacological effects from non-specific toxicity. Assays like the MTT or XTT assay measure the metabolic activity of a cell population, which serves as a reliable proxy for viability[6]. The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product[7]. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Protocol: MTT Cell Viability Assay

This protocol is a widely accepted method for assessing cell viability and is suitable for adherent cell lines[8].

Materials:

  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, dissolved in DMSO to create a 10 mM stock solution.

  • Selected cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies; MCF-7 breast cancer and A549 lung cancer for oncology studies).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7].

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid stock solution in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Controls: Include "vehicle control" wells containing cells treated with the same final concentration of DMSO as the highest compound concentration (typically <0.5%) and "medium only" wells for background measurement[6].

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[8].

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals[7].

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "medium only" wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Investigation of Anti-Inflammatory Activity

Based on the structural similarity to known anti-inflammatory agents, a primary line of inquiry is the compound's ability to modulate inflammatory responses. We propose a two-pronged approach: assessing its effect on inflammatory mediator production in a cellular context and evaluating its potential for direct inhibition of key inflammatory enzymes.

Cell-Based Assay: Inhibition of Nitric Oxide and PGE2 Production

Expertise & Causality: Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce high levels of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2)[9]. NO production is driven by the enzyme iNOS, while PGE2 is synthesized by COX-2[9][10]. Measuring the reduction of these mediators in the presence of our test compound provides a robust, cell-based indication of its anti-inflammatory potential. NO is unstable, but its stable breakdown product, nitrite (NO₂⁻), can be readily quantified using the Griess reaction[9]. PGE2 levels are typically measured using a competitive ELISA[9].

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate as described in section 2.1. Pre-treat the cells with non-toxic concentrations of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid for 1-2 hours[9].

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate[9].

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 10 minutes[9].

  • Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Calculate the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite[11].

Direct Enzyme Inhibition: COX-1 and COX-2 Assays

Expertise & Causality: To determine if the compound acts directly on cyclooxygenase enzymes, a cell-free enzymatic assay is the gold standard. It is crucial to test for activity against both COX-1 and COX-2 isoforms[12]. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric lining, while COX-2 is induced during inflammation[13]. A compound that selectively inhibits COX-2 over COX-1 is generally preferred as it may have a better safety profile with fewer gastrointestinal side effects. These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic or fluorogenic probe[14].

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits[13].

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) as per the manufacturer's instructions. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare a 10X serial dilution of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid in COX Assay Buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add:

    • Sample Wells: 10 µL of the diluted test compound.

    • Enzyme Control (EC) Wells: 10 µL of COX Assay Buffer (represents 100% activity).

    • Inhibitor Control (IC) Wells: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Prepare a COX-2 enzyme mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity (Excitation = 535 nm / Emission = 587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value. Repeat the entire procedure using the COX-1 enzyme to determine selectivity.

NF-κB Signaling Pathway Analysis

Expertise & Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS and COX-2[9][15]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB[16]. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription[16][17]. Inhibiting this translocation is a key mechanism for many anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Complex NF-κB / IκB (Inactive Complex) IkB->Complex degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Complex->NFkB releases Nucleus Nucleus Genes Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes activates transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol: High-Content Screening (HCS) for NF-κB Translocation

  • Cell Culture: Seed A549 cells (or another suitable cell line) onto 96-well imaging plates.

  • Treatment: Pre-treat cells with various concentrations of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α (10 ng/mL) or IL-1β for 30-60 minutes[17]. Include unstimulated and vehicle controls.

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a DNA dye like DAPI (blue fluorescence).

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. The system's software will identify the nuclear (DAPI) and cytoplasmic compartments and quantify the fluorescence intensity of the NF-κB stain in each compartment. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of translocation[17]. A decrease in this ratio in compound-treated cells compared to stimulated controls indicates inhibition.

Investigation of Anti-Cancer Activity

The established link between chronic inflammation and cancer provides a strong rationale for evaluating the compound's anti-neoplastic properties[5][18].

Anti-Proliferative Activity

The IC50 values generated from the MTT/XTT assays (Section 2.0) on cancer cell lines (e.g., MCF-7, A549) serve as the primary measure of anti-proliferative activity. A lower IC50 value indicates greater potency.

Apoptosis Induction Assay

Expertise & Causality: A key hallmark of cancer is the evasion of programmed cell death, or apoptosis[19]. Effective anti-cancer agents often work by re-engaging this process. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptosis, late apoptosis, and necrosis[20]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC). PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells[20].

Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cancer cells with 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer[20].

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer. The results will quantify the percentage of cells in four populations:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

    • Necrotic: Annexin V- / PI+

Matrix Metalloproteinase (MMP) Activity Assay

Expertise & Causality: Cancer cell invasion and metastasis are often dependent on the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs)[21]. MMP-9 (Gelatinase B) is particularly relevant in many cancers. An in vitro activity assay can determine if the compound directly inhibits the enzymatic activity of MMP-9. These assays often use a fluorogenic substrate that is cleaved by active MMP-9, releasing a fluorescent signal[22][23].

Protocol: Fluorogenic MMP-9 Activity Assay

  • Reagent Preparation: Reconstitute and prepare human recombinant MMP-9, a fluorogenic MMP-9 substrate, and an activation buffer as per the kit's instructions[22].

  • Enzyme Activation: Activate the pro-MMP-9 enzyme using APMA (p-aminophenylmercuric acetate) as described in the assay protocol[21][23].

  • Inhibitor Incubation: In a 96-well black plate, add the activated MMP-9 enzyme to wells containing serial dilutions of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Include a known MMP inhibitor as a positive control. Incubate for 15-30 minutes[24].

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Measurement: Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., Ex=320 nm, Em=405 nm)[22].

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition for each compound concentration to derive an IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison between different assays and conditions.

Table 1: Hypothetical Cytotoxicity and Anti-Proliferative Profile

Cell Line Assay Type Exposure Time (h) IC50 (µM)
RAW 264.7 (Macrophage) MTT 48 > 100
MCF-7 (Breast Cancer) MTT 48 15.2 ± 2.1
A549 (Lung Cancer) MTT 48 21.7 ± 3.5

Data presented as Mean ± SD from three independent experiments.

Table 2: Hypothetical Anti-Inflammatory and Mechanistic Profile

Assay Target/Mediator Result (IC50 µM)
Griess Assay (LPS-Stim) Nitric Oxide (NO) 8.5 ± 1.3
PGE2 ELISA (LPS-Stim) Prostaglandin E2 5.4 ± 0.9
Enzyme Assay COX-1 75.6 ± 8.2
Enzyme Assay COX-2 6.1 ± 1.1
HCS Assay NF-κB Translocation 12.3 ± 2.5
Enzyme Assay MMP-9 Activity 35.8 ± 4.7

Data presented as Mean ± SD from three independent experiments.

Interpretation: The hypothetical data above would suggest that 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a potent inhibitor of inflammatory mediator production in cells, with activity likely driven by selective inhibition of the COX-2 enzyme and, to a lesser extent, modulation of the NF-κB pathway. The compound shows moderate anti-proliferative activity against cancer cell lines at concentrations that are non-toxic to non-cancerous macrophage cell lines, suggesting a potential therapeutic window. The moderate inhibition of MMP-9 suggests it may also have an impact on cancer cell invasion.

Sources

Exploratory

pharmacokinetics of benzisoxazole derivative 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) characterization of the novel benzisoxazole derivative, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. In the absence of established public data for this specific molecule, this document serves as a detailed roadmap, outlining a logical, multi-phase approach from early in vitro profiling to a definitive in vivo rodent study. The protocols and rationale described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), regulatory expectations, and extensive field experience. Our objective is to equip researchers with the necessary expertise to generate a robust, reliable, and decision-enabling PK data package for this promising chemical entity.

Introduction and Strategic Overview

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] The compound 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid represents a novel entity within this class. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its development as a potential therapeutic agent. Poor pharmacokinetic behavior is a leading cause of failure in drug development; therefore, a proactive and systematic characterization is a critical, risk-mitigating strategy.[3]

This guide is structured to follow a logical progression, beginning with high-throughput in vitro assays to assess fundamental ADME properties and identify potential liabilities early.[1][2] These initial data inform the design of a more resource-intensive in vivo pharmacokinetic study in a rodent model, which provides an integrated view of the drug's disposition in a biological system. The entire process is underpinned by a robust bioanalytical methodology, ensuring data integrity and reliability in line with regulatory standards such as the ICH M10 guideline.[4][5]

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo PK Study cluster_2 Phase 3: Data Analysis & Integration MetStab Metabolic Stability BioA Bioanalytical Method Development & Validation MetStab->BioA Informs Dosing PPB Plasma Protein Binding PPB->BioA Perm Permeability (Caco-2) Perm->BioA CYP CYP450 Inhibition CYP->BioA InVivo Rodent PK Study (IV & PO Dosing) BioA->InVivo Enables Quantification NCA Non-Compartmental Analysis (NCA) InVivo->NCA Generates Concentration-Time Data Report Integrated PK Profile & Decision Making NCA->Report Calculates PK Parameters

Caption: Overall workflow for pharmacokinetic characterization.

Predicted Pharmacokinetic Profile and Rationale

Based on its chemical structure—a brominated benzisoxazole core with an acetic acid side chain—we can form several hypotheses to guide our experimental design:

  • Metabolism: The benzisoxazole ring can undergo scission, hydroxylation, or dehydrogenation.[2] The presence of bromine may influence the regioselectivity of metabolism. The primary metabolic pathways for benzisoxazole derivatives often involve cytochrome P450 (CYP) enzymes.[1] Therefore, assessing metabolic stability in liver microsomes is a critical first step.[6]

  • Absorption: The carboxylic acid moiety imparts acidic properties, which may affect its solubility and absorption characteristics across the gastrointestinal tract. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[7][8]

  • Distribution: The presence of a carboxylic acid group suggests potential for high plasma protein binding, primarily to albumin.[9] Quantifying the unbound fraction is crucial, as only the free drug is generally considered pharmacologically active.[9]

Phase 1: Foundational In Vitro ADME Profiling

This phase utilizes a battery of standardized, high-throughput assays to generate foundational data on the compound's intrinsic ADME properties. These studies are cost-effective and provide early warnings of potential developmental challenges.[3][10]

Metabolic Stability in Human Liver Microsomes
  • Expertise & Causality: This assay determines the compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[6][11] A high rate of metabolism in vitro often translates to high hepatic clearance and poor oral bioavailability in vivo. The data generated (half-life, intrinsic clearance) are essential for predicting in vivo clearance.[12]

  • Self-Validating Protocol:

    • Preparation: Human liver microsomes (pooled from multiple donors) are thawed on ice. A master solution containing phosphate buffer (pH 7.4), MgCl₂, and the compound (final concentration 1 µM) is prepared.

    • Initiation: The reaction is initiated by adding the pre-warmed NADPH cofactor (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

    • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (for analytical quantification).

    • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]

    • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis
  • Expertise & Causality: This assay quantifies the extent to which the compound binds to plasma proteins. Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding and provides an accurate measure of the unbound fraction (fu).[9][14] High protein binding can limit the amount of free drug available to act at the target site and can affect its distribution and clearance.[15]

  • Self-Validating Protocol:

    • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided by a semi-permeable membrane (10,000 Da MWCO).

    • Dosing: The compound is spiked into human plasma (at 1 µM) and added to one side of the membrane (the plasma chamber). The other side (the buffer chamber) is filled with protein-free phosphate-buffered saline (pH 7.4).

    • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

    • Sampling: At the end of the incubation, matched aliquots are taken from both the plasma and buffer chambers.

    • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.[9]

    • Calculation: The percent bound is calculated using the concentrations from the plasma (Cplasma) and buffer (Cbuffer) chambers. The fraction unbound (fu) is 100 minus the percent bound.

Intestinal Permeability using the Caco-2 Cell Monolayer Assay
  • Expertise & Causality: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters (e.g., P-glycoprotein).[7][8] It is used to predict oral absorption and to determine if the compound is a substrate of efflux transporters, which can limit absorption.

G A Add Compound Monolayer1 Caco-2 Monolayer A->Monolayer1 Absorption (Papp A→B) B Sample & Quantify B2 Add Compound Monolayer2 Caco-2 Monolayer B2->Monolayer2 Efflux (Papp B→A) A2 Sample & Quantify Monolayer1->B Monolayer2->A2

Caption: Bidirectional transport in the Caco-2 permeability assay.

  • Self-Validating Protocol:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer.

    • Integrity Check: The integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[16]

    • Bidirectional Transport:

      • A-to-B (Apical to Basolateral): The compound (10 µM) is added to the apical (A) side, and the appearance of the compound on the basolateral (B) side is measured over time (e.g., 2 hours). This represents absorption.[8]

      • B-to-A (Basolateral to Apical): The compound is added to the B side, and its appearance on the A side is measured. This represents efflux.

    • Analysis: Samples from the receiver chambers are analyzed by LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio >2 suggests the compound is a substrate for active efflux.

Cytochrome P450 (CYP) Inhibition Assay
  • Expertise & Causality: This assay evaluates the potential of the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[17] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[18][19] Identifying DDI potential is a critical safety assessment mandated by regulatory agencies.[20]

  • Self-Validating Protocol:

    • System: Pooled human liver microsomes are used as the enzyme source.

    • Incubation: A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of a range of concentrations of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

    • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

    • Analysis: The reaction is terminated, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

    • Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The data are used to calculate an IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).[21]

AssayKey ParameterImplication for Drug Development
Metabolic Stability Intrinsic Clearance (CLint)Predicts hepatic clearance; high CLint may lead to low bioavailability.
Plasma Protein Binding Fraction Unbound (fu)Influences distribution and clearance; only unbound drug is active.
Caco-2 Permeability Papp (A→B) & Efflux RatioPredicts oral absorption; high efflux ratio indicates poor absorption.
CYP Inhibition IC50 ValueAssesses potential for drug-drug interactions; low IC50 is a safety risk.
Table 1: Summary of In Vitro ADME Assays and Their Significance.

Phase 2: Definitive In Vivo Pharmacokinetic Study

Following the in vitro assessment, a study in a living organism is required to understand how the ADME properties integrate to determine the drug's overall exposure. The rat is a standard species for initial PK studies.[22]

Bioanalytical Method Development and Validation (LC-MS/MS)
  • Expertise & Causality: A sensitive, selective, and robust bioanalytical method is the bedrock of any PK study. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma. The method must be fully validated according to regulatory guidelines (e.g., ICH M10) to ensure the data are reliable and reproducible.[4] This involves demonstrating acceptable performance for parameters like accuracy, precision, selectivity, and stability.

  • Self-Validating Protocol (Abbreviated):

    • Sample Preparation: Develop a plasma protein precipitation method. Optimize by spiking the compound and an internal standard into blank rat plasma, precipitating with acetonitrile, and analyzing the supernatant.

    • LC-MS/MS Optimization: Tune the mass spectrometer to find the optimal precursor and product ions for the compound and internal standard (Multiple Reaction Monitoring mode). Develop a rapid liquid chromatography method to separate the analyte from endogenous plasma components.

    • Full Validation: Perform a multi-day validation to assess:

      • Calibration Curve: Linearity, accuracy, and precision over the expected concentration range.

      • Quality Controls (QCs): Intra- and inter-day accuracy and precision at low, medium, and high concentrations.

      • Matrix Effects & Recovery: Assess the impact of the plasma matrix on analytical results.

      • Stability: Evaluate the stability of the compound in plasma under various storage conditions (freeze-thaw, short-term, long-term).

In Vivo Study Design and Execution
  • Expertise & Causality: This study design allows for the determination of fundamental PK parameters, including clearance, volume of distribution, half-life, and, critically, oral bioavailability.[23] Intravenous (IV) administration provides a direct measure of systemic disposition without the complication of absorption, while oral (PO) administration reveals the extent and rate of absorption.[24] Comparing the exposure (AUC) from the PO route to the IV route allows for the calculation of absolute oral bioavailability (F%).

G cluster_0 IV Cohort (n=3 rats) cluster_1 PO Cohort (n=3 rats) IV_Dose IV Bolus Dose (e.g., 1 mg/kg) Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->Sampling PO_Dose Oral Gavage Dose (e.g., 10 mg/kg) PO_Dose->Sampling Analysis Plasma Separation & Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, CL, Vd, t½, F%) Analysis->PK_Calc

Caption: Workflow for a rodent intravenous (IV) and oral (PO) PK study.

  • Self-Validating Protocol:

    • Animal Model: Male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[23]

    • Dosing:

      • IV Group: Administer the compound as an IV bolus via the cannula at a low dose (e.g., 1 mg/kg).

      • PO Group: Administer the compound by oral gavage at a higher dose (e.g., 10 mg/kg). The vehicle should be optimized for solubility.

    • Blood Sampling: Collect serial blood samples (approx. 100 µL) into tubes containing an anticoagulant at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma frozen at -80°C until bioanalysis.

    • Sample Analysis: Analyze all plasma samples using the validated LC-MS/MS method.

Phase 3: Pharmacokinetic Data Analysis and Interpretation

  • Expertise & Causality: Non-compartmental analysis (NCA) is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[25][26] These parameters collectively describe the drug's disposition and are essential for making informed decisions about a compound's viability and for designing future studies.

  • Data Analysis Workflow:

    • Plot Data: For each animal, plot the plasma concentration versus time.

    • Calculate Parameters: Use specialized software (e.g., Phoenix WinNonlin) to perform NCA and calculate the following parameters.[24]

ParameterDescriptionCalculation
Cmax Maximum observed plasma concentration.Direct observation from data.
Tmax Time at which Cmax is observed.Direct observation from data.
AUC(0-t) Area Under the Curve from time 0 to the last measurable point.Calculated using the trapezoidal rule.[26]
Elimination half-life.0.693 / λz (where λz is the terminal elimination rate constant).
CL Systemic Clearance (after IV dose).DoseIV / AUC(0-inf)IV.
Vdss Volume of Distribution at steady state (after IV dose).(DoseIV * AUMC) / (AUC)².
F% Absolute Oral Bioavailability.(AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Table 2: Key Pharmacokinetic Parameters Derived from Non-Compartmental Analysis (NCA).

Integrated Assessment and Path Forward

The final step involves synthesizing all in vitro and in vivo data to construct a holistic pharmacokinetic profile of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. This integrated assessment allows for a scientifically grounded evaluation of the compound's potential. For example, high permeability in the Caco-2 assay coupled with low metabolic turnover in microsomes would predict good oral bioavailability, a hypothesis that can be confirmed or refuted by the in vivo study. Conversely, if in vivo bioavailability is poor despite favorable in vitro data, it may point towards other factors like first-pass gut metabolism or poor solubility in vivo. This comprehensive dataset is the foundation for subsequent steps in drug development, including dose selection for efficacy and toxicology studies, and ultimately, prediction of the human pharmacokinetic profile.

Sources

Foundational

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic Acid: A Privileged Scaffold in Modern Drug Discovery and Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the transition of simple heterocyclic building blocks into highly specialized pharmacophores is a critical driver of innovation. 2-(6-Bromobenzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the transition of simple heterocyclic building blocks into highly specialized pharmacophores is a critical driver of innovation. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1)[1] has historically served as a versatile intermediate for synthesizing small-molecule inhibitors. However, recent breakthroughs have repositioned this molecule as a cornerstone in the design of next-generation Targeted Protein Degraders (PROTACs) .

This technical whitepaper explores the dual utility of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. We dissect its structural advantages, its historical role in traditional target inhibition (such as DAAO and LpxC), and its cutting-edge application as a novel cereblon (CRBN) E3 ligase ligand precursor—a paradigm shift that overcomes the limitations of traditional immunomodulatory imide drugs (IMiDs)[2].

Chemical Profile and Pharmacophore Rationale

The strategic value of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid lies in its bifunctional nature, which allows for orthogonal chemical modifications without requiring complex protecting group strategies:

  • The Acetic Acid Moiety (C3 Position): Acts as an ideal, readily activatable handle for amide coupling. In PROTAC design, this allows for the seamless integration of amine-terminated linkers (e.g., PEG or alkyl chains) using standard peptide coupling reagents (HATU/DIPEA).

  • The Bromine Atom (C6 Position): Serves a dual purpose. Biologically, the heavy halogen provides a strong hydrophobic contact within target binding pockets. Chemically, it acts as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling fine-tuning of the physicochemical properties.

  • The Benzisoxazole Core: Provides a rigid, planar, and metabolically stable aromatic system that acts as a bioisostere for indoles and benzisothiazoles, improving cell permeability and oral bioavailability.

The TPD Paradigm: Overcoming IMiD Limitations with Benzisoxazoles

Targeted Protein Degradation (TPD) utilizes bifunctional PROTAC molecules to hijack the ubiquitin-proteasome system. Historically, PROTACs have relied heavily on thalidomide and pomalidomide (IMiDs) to recruit the CRBN E3 ligase. However, IMiDs are prone to off-target degradation of neo-substrates (e.g., IKZF1/3, SALL4), leading to toxicity and resistance[3].

Recent literature has unveiled the benzisoxazole scaffold as a highly potent, non-IMiD CRBN ligand[2]. By utilizing 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid as the foundational building block, researchers have developed novel CRBN ligands that alter the ternary complex interface, thereby improving target selectivity and providing freedom to operate (FTO) outside crowded patent spaces.

Case Study: TQ-3959 (BTK Degrader)

A landmark application of this scaffold is the discovery of TQ-3959 , an orally bioavailable PROTAC targeting Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies[3]. By incorporating a novel benzisoxazole-based CRBN ligand derived from this building block, TQ-3959 achieved exceptional degradation potency and bypassed resistance mechanisms associated with traditional BTK inhibitors (e.g., Ibrutinib)[4].

PROTAC_Pathway PROTAC Benzisoxazole-PROTAC (e.g., TQ-3959) Ternary Ternary Complex Formation PROTAC->Ternary Binds Target Target Protein (e.g., BTK) Target->Ternary Binds E3 E3 Ligase (CRBN) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Mechanism of action for benzisoxazole-based PROTACs mediating targeted protein degradation.

Traditional Target Inhibition: DAAO and LpxC

Beyond PROTACs, the 6-bromobenzo[d]isoxazole core has demonstrated profound efficacy as a primary pharmacophore in small-molecule inhibition:

  • D-Amino Acid Oxidase (DAAO) Inhibition: DAAO regulates D-serine levels in the central nervous system, playing a critical role in NMDA receptor modulation. Derivatives of 6-bromobenzo[d]isoxazole have been identified as potent DAAO inhibitors, offering therapeutic avenues for schizophrenia and neurodegenerative disorders by preventing the oxidation of D-serine into toxic metabolites[5].

  • LpxC Inhibition: The zinc-dependent enzyme LpxC is essential for lipid A biosynthesis in Gram-negative bacteria. Benzisoxazole derivatives, synthesized via the functionalization of the 6-bromo position, exhibit strong antimicrobial activity against multidrug-resistant strains like Pseudomonas aeruginosa[6].

Quantitative Biological Activity Summary
Compound / Scaffold ApplicationPrimary TargetKey Biological Activity MetricsModalityRef
TQ-3959 BTKDC50 = 0.4 nM, Dmax = 97.7%, Oral Bioavailability (F) = 58.0%PROTAC Degrader[3],[4]
6-Bromobenzo[d]isoxazol-3-ol DAAOSub-micromolar IC50Small Molecule Inhibitor[5]
Benzisoxazole-imidazole LpxCPotent Gram-negative antimicrobial activitySmall Molecule Inhibitor[6]

Experimental Methodology: Self-Validating Synthetic Workflow

To utilize 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid in PROTAC synthesis, a highly controlled amide coupling protocol is required. The following methodology is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to complex ternary assembly.

Protocol: Synthesis of Benzisoxazole-PROTAC Intermediate via Amide Coupling

Objective: Conjugate 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid to an amine-functionalized PROTAC linker. Causality & Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and high efficiency in forming amides with secondary or sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine salt without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol).

    • Self-Validation Check: Stir at room temperature for 15 minutes. A distinct color change to pale yellow indicates the successful formation of the active O-At ester.

  • Coupling: Add the target amine-linker (1.1 eq, 0.55 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the complete disappearance of the starting material mass ( m/z 256 [M+H]+ ) and the appearance of the desired product mass. If starting material persists, add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Lyophilize to yield the pure intermediate.

Synthetic_Workflow Step1 2-(6-Bromobenzo[d]isoxazol-3-yl) acetic acid Step2 Amide Coupling (HATU/DIPEA) Attach Linker Step1->Step2 Activation Step3 LC-MS Validation (Mass Shift) Step2->Step3 IPC Step4 Warhead Conjugation (e.g., BTK Ligand) Step3->Step4 Assembly Step5 Prep-HPLC & Final Validation Step4->Step5 Polish

Fig 2. Step-by-step synthetic workflow for incorporating the benzisoxazole scaffold into PROTACs.

Conclusion

The biological activity of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid extends far beyond simple target inhibition. Its unique structural topology and dual synthetic handles have enabled the discovery of novel CRBN ligands, fundamentally advancing the field of Targeted Protein Degradation. As demonstrated by the clinical trajectory of compounds like TQ-3959, this privileged scaffold provides a robust, patent-differentiated, and highly efficacious foundation for the next generation of therapeutics targeting oncology, neurology, and infectious diseases.

References

  • [6] Shionogi & Co., Ltd. (2018). Novel imidazole derivatives (LpxC Inhibitors). WO2018216822A1. Google Patents. Available at:

  • [3] Ren, J., et al. (2025). Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 68(15), 15960-15979. Available at:[Link]

  • [2] American Chemical Society. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader (Full Text). ACS Publications. Available at:[Link]

  • [5] Sepracor Inc. (2003). BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS. RU2384574C2. Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocol for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Chemical Context The compound 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Chemical Context

The compound 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a highly versatile heterocyclic building block frequently utilized in the development of novel pharmaceuticals, including antipsychotics, PROTACs, and targeted small-molecule inhibitors[1][2]. The presence of the bromine atom at the 6-position provides a critical synthetic handle for downstream late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1].

This application note details a field-proven, highly efficient protocol for synthesizing this compound via the ring-opening and subsequent re-cyclization of 7-bromo-4-hydroxy-2H-chromen-2-one using hydroxylamine[1].

Mechanistic Rationale and Experimental Design

To ensure a self-validating and robust experimental system, it is critical to understand the causality behind the reagent selection and phase-separation logic:

  • Reagent Activation: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is a stable salt but lacks the nucleophilicity required for the reaction. Sodium ethanolate (NaOEt) is introduced to deprotonate the salt, generating free, highly nucleophilic hydroxylamine in situ[1].

  • Cascade Cyclization: The free hydroxylamine attacks the electrophilic centers of 7-bromo-4-hydroxy-2H-chromen-2-one. This initiates a cascade sequence: lactone ring-opening to form an oxime intermediate, followed by a dehydration-driven cyclization to form the thermodynamically stable benzo[d]isoxazole core.

  • Phase-Selective Isolation: The target product contains a carboxylic acid moiety. By quenching the reaction in saturated sodium bicarbonate ( NaHCO3​ ), the product is intentionally deprotonated to its highly water-soluble carboxylate salt. Washing this aqueous layer with Dichloromethane (DCM) selectively removes unreacted organic starting materials and non-polar byproducts. Subsequent acidification with 2N HCl reprotonates the carboxylate, driving the precipitation of the pure target compound[1].

Reaction Workflow Visualization

SynthesisWorkflow N1 1. Reagent Activation NaOEt + NH2OH·HCl in EtOH N2 2. Substrate Addition 7-bromo-4-hydroxycoumarin N1->N2 N3 3. Thermal Cyclization Reflux for 4 hours N2->N3 N4 4. Bicarbonate Quench Sat. NaHCO3 (Aqueous Phase) N3->N4 N5 5. Organic Wash DCM Extraction (Discard Organic) N4->N5 N6 6. Acidification 2N HCl to Aqueous Phase (pH < 3) N5->N6 N7 7. Isolation Filtration & Oven Drying N6->N7

Workflow for the synthesis and phase-selective isolation of the target acid.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis[1][3].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
7-Bromo-4-hydroxy-2H-chromen-2-one 241.041.0 eq2.41 gStarting Material
Hydroxylamine hydrochloride 69.492.0 eq1.39 gNitrogen source / Nucleophile
Sodium ethanolate (NaOEt) 68.052.0 eq1.36 gBase / Activator
Ethanol (EtOH) 46.07N/A22.5 mL totalReaction Solvent
Sat. NaHCO3​ (aq) N/AExcess~30 mLQuench / Deprotonation
Dichloromethane (DCM) 84.93N/A2 x 20 mLOrganic Wash Solvent
Hydrochloric Acid (2N HCl) 36.46ExcessAs needed (to pH < 3)Acidification / Precipitation

Step-by-Step Experimental Protocol

Part A: Reaction Setup and Execution
  • Preparation of the Base Solution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add Sodium ethanolate (1.36 g, 20.0 mmol, 2.0 eq) and suspend it in anhydrous Ethanol (12.5 mL, yielding an approx. 0.8 M solution)[1].

  • Hydroxylamine Activation: To the stirring NaOEt solution, slowly add Hydroxylamine hydrochloride (1.39 g, 20.0 mmol, 2.0 eq) at room temperature ( 20∘C ). Stir for 15 minutes to ensure complete neutralization to free hydroxylamine.

  • Substrate Addition: In a separate vial, prepare a solution of 7-bromo-4-hydroxy-2H-chromen-2-one (2.41 g, 10.0 mmol, 1.0 eq) in Ethanol (10.0 mL, 1.0 M). Add this solution dropwise to the reaction mixture[1].

  • Thermal Cyclization: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 78∘C ) using a heating mantle or oil bath. Maintain reflux with vigorous stirring for exactly 4 hours[1].

  • In-Process Control (IPC): After 4 hours, cool a 50 μL aliquot, dilute with methanol, and analyze via LC-MS or TLC to confirm the complete consumption of the starting material.

Part B: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the entire mixture slowly into a beaker containing 30 mL of a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ )[1]. Self-Validation Check: Effervescence may occur; ensure the final pH of this mixture is slightly basic (pH 8-9).

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add 30 mL of a 1:1 mixture of Water and DCM. Shake vigorously and allow the layers to separate. Collect the aqueous layer (which contains the deprotonated product)[1].

  • Organic Wash: Wash the collected aqueous layer with an additional 20 mL of DCM. Discard the DCM layer (this removes unreacted coumarin and organic impurities).

  • Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place the flask in an ice-water bath. While stirring vigorously, add 2N HCl dropwise[1].

  • Precipitation: Continue adding 2N HCl until a thick precipitate forms and the pH of the solution is consistently below 3 (verify with pH paper).

  • Filtration and Drying: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water to remove residual salts. Transfer the solid to a vacuum oven and dry at 50∘C overnight to afford 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid as a solid[1]. Expected yield is approximately 79%[1].

References

  • PubChemLite. (n.d.). RONZZCMCCIGNDC-UHFFFAOYSA-N - Explore. Retrieved April 9, 2026, from[Link]

Sources

Application

Application Notes and Protocols for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Benzisoxazole Scaffold In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzisoxazole Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The benzisoxazole motif is one such scaffold, recognized for its presence in a diverse array of biologically active compounds. Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal anchor for designing targeted therapeutics. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid emerges as a particularly strategic building block. It combines the benzisoxazole core with two orthogonal points of chemical diversity: a carboxylic acid handle for amide bond formation and an aryl bromide for carbon-carbon bond-forming cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the rapid generation of compound libraries for screening and lead optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. We will delve into detailed, field-proven protocols for its two primary applications: amide coupling and Suzuki-Miyaura cross-coupling, contextualized through its use in the synthesis of potent c-Jun N-terminal kinase (JNK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is provided below.

PropertyValueReference(s)
CAS Number 540750-32-1[1][2][3][4]
Molecular Formula C₉H₆BrNO₃[1]
Molecular Weight 256.06 g/mol
Appearance Solid-
Purity Typically ≥96%[3]
Storage Ambient temperature, sealed in a dry environment

Application I: Amide Bond Formation - Synthesizing the Core Amide Intermediate

The carboxylic acid moiety of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is readily activated for nucleophilic attack by a primary or secondary amine. This reaction is fundamental to building the core structure of many targeted inhibitors, where the amide bond often serves as a key hydrogen bonding element within the protein's active site.

Expertise & Experience: Choosing the Right Coupling Reagent

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. While numerous coupling reagents exist, for substrates like our target molecule, which is neither exceptionally sterically hindered nor electronically deficient, standard carbodiimide or uronium-based reagents provide a reliable and cost-effective solution.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic and widely used combination. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, leading to cleaner reactions and higher yields.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a uronium-based coupling reagent that is often more efficient than carbodiimides, especially for more challenging couplings. It directly converts the carboxylic acid into a highly reactive activated ester. The choice of HATU is often justified when higher yields and faster reaction times are desired.

Protocol A: EDC/HOBt-Mediated Amide Coupling

This protocol describes a standard and robust method for the coupling of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid with a representative amine, such as 4-fluoroaniline.

Materials:

  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add the 4-fluoroaniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product, 2-(6-bromobenzo[d]isoxazol-3-yl)-N-(4-fluorophenyl)acetamide.

Workflow for Amide Coupling

Amide_Coupling_Workflow Start Start: Dissolve Acid, Amine, HOBt, & Base in DCM Activation Activate Carboxylic Acid (Add EDC at 0 °C) Start->Activation Cool Reaction Reaction (Stir at RT, 12-18h) Activation->Reaction Warm to RT Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Dry & Concentrate Product Pure Amide Product Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Application II: Suzuki-Miyaura Cross-Coupling - Diversification of the Benzisoxazole Core

The 6-bromo position on the benzisoxazole ring is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, which is a critical strategy for modulating a compound's pharmacokinetic properties and exploring interactions with solvent-exposed regions of a protein target.

Expertise & Experience: Catalyst and Condition Selection

The success of a Suzuki coupling hinges on the selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Source: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a highly effective and commonly used catalyst for Suzuki couplings involving aryl bromides. It is an air-sensitive solid that is typically added to the reaction under an inert atmosphere.

  • Ligand: In the case of Pd(PPh₃)₄, the triphenylphosphine ligand is already incorporated. For other palladium sources (like Pd(OAc)₂ or Pd₂(dba)₃), an external phosphine ligand (e.g., SPhos, XPhos) is required to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the previously synthesized 2-(6-bromobenzo[d]isoxazol-3-yl)-N-(4-fluorophenyl)acetamide with a representative arylboronic acid, such as pyridine-3-boronic acid, a common fragment in kinase inhibitors.

Materials:

  • 2-(6-bromobenzo[d]isoxazol-3-yl)-N-(4-fluorophenyl)acetamide (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-(6-bromobenzo[d]isoxazol-3-yl)-N-(4-fluorophenyl)acetamide (1.0 eq), pyridine-3-boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Bubble the inert gas through the stirred solution for 15-20 minutes to degas the solvent.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product, N-(4-fluorophenyl)-2-(6-(pyridin-3-yl)benzo[d]isoxazol-3-yl)acetamide.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition (R¹-X) C [R¹-Pd(II)L₂-X] A->C Oxidative Addition (R¹-X) D Transmetalation (R²-B(OR)₂ + Base) C->D E [R¹-Pd(II)L₂-R²] C->E Transmetalation [R²B(OR)₂ + Base] E->A Reductive Elimination F Reductive Elimination E->F G R¹-R² F->G I3->G Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of c-Jun N-Terminal Kinase (JNK) Inhibitors

The true utility of a chemical building block is demonstrated through its successful application in synthesizing biologically active molecules. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid and its derivatives serve as key intermediates in the development of inhibitors for c-Jun N-terminal kinases (JNKs).[6] JNKs are critical signaling proteins implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.[6]

The general synthetic strategy involves an initial amide coupling of a substituted benzisoxazole acetic acid with an appropriate amine, followed by a Suzuki coupling to introduce diversity at the 6-position. This approach has led to the discovery of potent and selective JNK inhibitors.

Biological Activity Data

The following table summarizes the inhibitory activity of representative compounds synthesized using the benzisoxazole scaffold against JNK3 and another related kinase, p38, to demonstrate selectivity.[6]

Compound IDR¹ (at 6-position)JNK3 IC₅₀ (μM)p38 IC₅₀ (μM)Selectivity (p38/JNK3)
1 -Br0.210.15~0.7
2 -Phenyl0.110.12~1.1
3 -3-Pyridyl0.050.102.0
4 -1-Me-Pyrazole0.04>10>250

Data is representative and adapted from literature findings for illustrative purposes.[6]

The data clearly demonstrates the power of this building block. The initial bromo-intermediate (1 ) shows potent but non-selective kinase inhibition. Through Suzuki coupling, introducing a phenyl group (2 ) slightly improves potency. A switch to a 3-pyridyl group (3 ) further enhances JNK3 inhibition and introduces modest selectivity. Critically, the installation of a N-methyl pyrazole group (4 ) leads to a dramatic increase in selectivity (>250-fold) for JNK3 over p38, a crucial attribute for developing a safe and effective therapeutic agent.

Conclusion and Self-Validation

The protocols and data presented herein provide a self-validating system for the use of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid as a high-value building block. The two primary reaction pathways, amide coupling and Suzuki-Miyaura cross-coupling, are robust, reproducible, and offer access to a wide range of chemical derivatives. The case study in JNK inhibitor synthesis validates the strategic utility of this approach, demonstrating how systematic chemical modifications at the two reactive sites can lead to potent and highly selective drug candidates. Researchers employing these methods can be confident in their ability to generate novel and diverse compound libraries for a multitude of therapeutic targets.

References

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Preparation and examination of novel kinase inhibitors for the treatment of cancer. Doktori.hu. Available at: [Link]

  • Bioorganic & medicinal chemistry letters. VIVO. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. ScienceDirect. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters: Article Info. Scribd. Available at: [Link]

  • (PDF) 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available at: [Link]

  • WO2010075074A1 - Protein kinase inhibitors. Google Patents.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. Available at: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Institutes of Health (PMC). Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. OSTI.GOV. Available at: [Link]

  • INHIBITORS OF C-JUN-N-TERMINAL KINASE (JNK). Googleapis. Available at: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scope The benzo[d]isoxazole (benzisoxazole) scaffold is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scope

The benzo[d]isoxazole (benzisoxazole) scaffold is a privileged pharmacophore widely utilized in drug discovery, serving as a bioisostere for benzoyl groups and a core structural motif in antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1].

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a highly versatile, commercially available building block[2]. The bromine atom at the 6-position is primed for late-stage diversification via transition-metal-catalyzed cross-coupling. However, successful functionalization requires navigating two competing liabilities:

  • The Free Carboxylic Acid: The C3-acetic acid moiety can coordinate to palladium, poisoning the catalyst, or undergo unwanted decarboxylation at elevated temperatures.

  • Base-Sensitivity of the Heterocycle: Benzisoxazoles are highly susceptible to base-promoted ring-opening (Kemp-type eliminations) leading to salicylonitrile derivatives[3].

This application note provides a self-validating, mechanistic framework and optimized protocols for performing high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings on this sensitive substrate[4].

Mechanistic Insights: The Causality of Experimental Choices

To achieve high conversions without substrate degradation, chemists must understand the specific degradation pathways of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

The Kemp-Type Elimination Liability

The N–O bond of the benzisoxazole ring is inherently labile under strongly basic conditions. While classic Kemp eliminations occur via deprotonation of a C3-proton, 3-alkyl substituted benzisoxazoles (like the title compound) undergo a vinylogous Kemp-type elimination. Strong bases (e.g., NaOtBu , KOH ) deprotonate the acidic methylene bridge of the acetic acid group. The resulting enolate triggers N–O bond cleavage, yielding an acyclic salicylonitrile byproduct[3]. Causality Rule: Alkoxide and hydroxide bases must be strictly avoided. Mild, inorganic bases ( K3​PO4​ , Cs2​CO3​ ) are mandatory.

Carboxylate Coordination vs. Decarboxylation

To perform a direct coupling on the free acid, the carboxylic acid must be deprotonated to form the carboxylate salt, preventing it from acting as a competitive, bidentate ligand to the Pd(0)/Pd(II) species. This requires a precise stoichiometric excess of base (typically 2.5 to 3.0 equivalents). However, prolonged heating of the carboxylate salt above 90 °C can induce decarboxylation. Causality Rule: Reactions must be strictly temperature-controlled (≤ 80 °C), and highly active pre-catalysts (e.g., Pd G3/G4 series) should be used to ensure rapid coupling before degradation occurs[4].

G Substrate 2-(6-Bromobenzo[d]isoxazol-3-yl) acetic acid Suzuki Desired Cross-Coupled Product Substrate->Suzuki Mild Base (K3PO4) Pd G3 Catalyst, 80°C Kemp Ring-Opening (Salicylonitrile) Substrate->Kemp Strong Base (NaOtBu) or High pH Decarb Decarboxylation Product Substrate->Decarb Prolonged Heat (>90°C)

Fig 1. Divergent reaction pathways based on base selection and thermal conditions.

Quantitative Data: Base & Catalyst Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid with phenylboronic acid. The data illustrates the critical nature of base selection.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (4:1)Temp (°C)Yield (%)Ring-Opening (%)
1 Pd(PPh3​)4​ NaOtBu Dioxane/ H2​O 800% >90%
2 Pd(dppf)Cl2​ Na2​CO3​ Dioxane/ H2​O 8045%20%
3 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 8068%<5%
4XPhos Pd G3 K3​PO4​ Dioxane/ H2​O 80 89% <2%
5XPhos Pd G3 K3​PO4​ Dioxane/ H2​O 10060%5% (30% Decarb)

Conclusion: XPhos Pd G3 combined with K3​PO4​ at 80 °C provides the optimal balance of high catalytic turnover and substrate preservation[4].

Experimental Workflows & Protocols

Depending on the nature of the cross-coupling, the free carboxylic acid can either be tolerated (aqueous Suzuki conditions) or must be transiently protected (anhydrous Buchwald-Hartwig conditions).

Workflow Start Select Coupling Type C_C C-C Coupling (Suzuki-Miyaura) Start->C_C C_N C-N Coupling (Buchwald-Hartwig) Start->C_N Direct Protocol A: Direct Coupling (Free Acid Tolerated) C_C->Direct Aqueous/Mild Base Protect Protocol B: Esterification (Transient Protection) C_N->Protect Requires anhydrous/ stronger base Deprotect Mild LiOH Hydrolysis (pH controlled) Protect->Deprotect Post-Coupling

Fig 2. Decision matrix for cross-coupling 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Protocol A: Direct Suzuki-Miyaura Coupling (Free Acid)

This protocol utilizes a biphasic system and a highly active precatalyst to achieve C-C coupling without the need for protecting groups.

Reagents:

  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 mmol, 256.06 mg)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, the arylboronic acid, and K3​PO4​ .

  • Degassing: Add 1,4-Dioxane and H2​O . Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation Check: Proper degassing is critical as phosphine ligands are prone to oxidation in aqueous basic media.

  • Catalyst Addition: Quickly add XPhos Pd G3 under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 4–6 hours. Monitor via LC-MS. Do not exceed 80 °C to prevent decarboxylation.

  • Workup (Critical Step): Cool to room temperature. Dilute with EtOAc (20 mL) and H2​O (10 mL). The product is currently in the aqueous layer as a potassium salt. Separate the layers and discard the organic layer (removes catalyst and homocoupled boronic acid).

  • Isolation: Cool the aqueous layer to 0 °C. Slowly acidify with 1M HCl dropwise until pH 3–4 is reached. Caution: Do not over-acidify (pH < 2), as this can precipitate inorganic salts or protonate the heterocycle. Extract the precipitated product with EtOAc (3 x 20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (via Ester Protection)

C-N couplings typically require strictly anhydrous conditions and bases that are incompatible with the free carboxylic acid. Transient esterification is required.

Step 1: Esterification

  • Dissolve 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 mmol) in anhydrous MeOH (5 mL).

  • Add catalytic H2​SO4​ (0.1 mmol) and reflux for 4 hours.

  • Concentrate, neutralize with saturated NaHCO3​ , and extract with DCM to yield the methyl ester.

Step 2: Buchwald-Hartwig Coupling

  • To a dried vial, add the methyl ester (1.0 mmol), Amine (1.2 mmol), Cs2​CO3​ (2.0 mmol), and RuPhos Pd G3 (0.05 mmol). Note: Cs2​CO3​ is chosen over NaOtBu to strictly prevent Kemp elimination of the benzisoxazole core[3].

  • Add anhydrous Toluene (5 mL), purge with Argon, and heat at 90 °C for 12 hours.

  • Filter through a pad of Celite and purify via flash chromatography.

Step 3: Mild Hydrolysis

  • Dissolve the coupled ester in THF/ H2​O (3:1, 4 mL).

  • Add LiOH· H2​O (1.5 mmol) and stir at room temperature for 2 hours.

  • Acidify to pH 4 with 1M citric acid and extract with EtOAc to yield the final functionalized acetic acid.

Sources

Application

Comprehensive NMR Spectroscopy Characterization: 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Introduction & Scientific Rationale Benzo[d]isoxazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry. They are foundational to the architecture of numerous FDA-approved antipsychotics (e.g., ris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Benzo[d]isoxazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry. They are foundational to the architecture of numerous FDA-approved antipsychotics (e.g., risperidone, paliperidone), anticonvulsants[1], and emerging targeted therapeutics such as Hypoxia-Inducible Factor (HIF)-1α inhibitors [2].

The compound 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) serves as a highly versatile synthetic building block. The C-6 bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C-3 acetic acid moiety offers a functional handle for amidation or esterification.

Accurate structural characterization of this building block is critical. During the cyclization of oxime precursors, regioisomers (such as 5-bromo or 7-bromo derivatives) can inadvertently form [3]. This Application Note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the 1 H and 13 C resonances, ensuring absolute regiochemical verification through 2D correlation networks.

Experimental Design & Causality

To establish a self-validating analytical system, every experimental parameter must be deliberately chosen to cross-verify the structural integrity of the compound:

  • Solvent Selection (DMSO- d6​ ): Non-polar solvents like CDCl 3​ often lead to severe line broadening for carboxylic acids due to dynamic intermolecular hydrogen bonding. DMSO- d6​ was selected because its strong hydrogen-bond accepting nature disrupts these aggregates, yielding sharp resonances. Furthermore, it locks the highly deshielded carboxylic acid proton ( 13.0 ppm) from rapid exchange, allowing direct observation.

  • Field Strength (600 MHz): The C-4 and C-7 protons of the benzo[d]isoxazole core can exhibit overlapping chemical shifts at lower magnetic fields (e.g., 300 or 400 MHz). A 600 MHz spectrometer provides the necessary chemical shift dispersion to clearly resolve the fine meta-coupling ( J≈1.8 Hz) of H-7.

  • Self-Validating 2D Strategy: 1D NMR alone cannot definitively rule out regioisomers. The protocol mandates Multiplicity-Edited HSQC to differentiate CH/CH 3​ from CH 2​ groups, and HMBC optimized for 8 Hz long-range couplings. The HMBC serves as the ultimate validator, tracing 3-bond correlations from the aromatic protons across the fused quaternary carbons to prove the exact position of the bromine atom.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Instrument Setup (600 MHz, Cryoprobe, 298 K) A->B C 1D NMR Acquisition (1H, 13C{1H}) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (Phase & Baseline Correction) D->E F Structural Elucidation (Signal Assignment & Verification) E->F

Workflow for the NMR spectroscopic characterization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Critical Step: Filter the solution through a 0.2 μ m PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes microscopic paramagnetic particulate matter (e.g., trace metal catalysts from prior synthetic steps) that cause localized magnetic field inhomogeneities, which would otherwise degrade the spectral lineshape and obscure fine J -couplings.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe.

  • Regulate the probe temperature to exactly 298 K to ensure reproducible chemical shifts.

  • Lock the spectrometer to the deuterium signal of the DMSO- d6​ solvent.

  • Tune and match the probe for both 1 H and 13 C nuclei.

    • Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) pulse transmission and signal reception. This is absolutely critical for detecting the insensitive 13 C nucleus and resolving quaternary carbons with low Overhauser enhancements.

  • Shim the magnetic field (Z1-Z5) until the DMSO- d6​ residual solvent peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of <0.8 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: 30° pulse angle, 2.0 s relaxation delay ( d1​ ), 64k data points, 16 scans.

  • 13 C{ 1 H} NMR: 30° pulse angle, 2.0 s relaxation delay, 64k data points, 1024 scans. WALTZ-16 decoupling applied during the acquisition time.

  • COSY: Gradient-selected, 2048 x 256 increments, 2 scans per increment.

  • HMBC: Optimized for long-range couplings nJCH​=8 Hz.

    • Causality: The 8 Hz optimization is the physical standard for aromatic systems. It maximizes the observable intensity of 3-bond correlations (e.g., H-4 to C-7a), which are strictly required to map the connectivity of the fused heterocyclic core.

Quantitative Data Presentation

The following tables summarize the self-validated NMR assignments derived from the 1D and 2D spectra.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-COOH 13.05Broad Singlet (br s)1H-
H-7 8.05Doublet (d)1H1.8
H-4 7.85Doublet (d)1H8.5
H-5 7.55Doublet of doublets (dd)1H8.5, 1.8
-CH 2​ - 4.15Singlet (s)2H-
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon Type (from HSQC)Key HMBC Correlations ( 1 H 13 C)
-COOH 170.5Quaternary (C=O)-CH 2​ -
C-7a 162.0Quaternary (C-O)H-4
C-3 155.0Quaternary (C=N)-CH 2​ -
C-5 126.5CHH-7
C-6 124.0Quaternary (C-Br)H-4, H-7
C-4 123.5CHH-5
C-3a 118.0Quaternary (C-C)H-5, H-7, -CH 2​ -
C-7 113.5CHH-5
-CH 2​ - 33.5CH 2​ -

Mechanistic Insights & Structural Elucidation

The structural elucidation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid relies heavily on the 2D correlation network to validate the 1D data.

1. Regiochemistry of the Acetic Acid Group: The singlet at 4.15 ppm integrating to 2H is unambiguously assigned to the methylene group. Its 2-bond and 3-bond HMBC correlations to the carboxylic acid carbonyl ( 170.5 ppm) and the C-3 carbon of the isoxazole ring ( 155.0 ppm) confirm its attachment point.

2. Validation of the Bromine Position (C-6): The aromatic region displays an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

  • H-4 appears as an ortho-coupled doublet ( J=8.5 Hz). Its critical 3-bond HMBC correlation to C-7a (the highly deshielded oxygen-bearing quaternary carbon at 162.0 ppm) places it adjacent to the isoxazole fusion.

  • H-7 appears as a finely split doublet ( J=1.8 Hz) due to meta-coupling with H-5. Its 3-bond HMBC correlation to C-3a (118.0 ppm) validates the fusion of the rings from the opposite side.

  • Both H-4 and H-7 show strong HMBC correlations to a quaternary carbon at 124.0 ppm. Because both protons correlate to this single carbon, it must be located between them. This confirms that the bromine atom is regioselectively located at C-6.

NMR_Correlations H4 H-4 H5 H-5 H4->H5 COSY C3a C-3a H4->C3a HMBC C6 C-6 (Br) H4->C6 HMBC C7a C-7a H4->C7a HMBC H5->C3a HMBC H7 H-7 H7->C3a HMBC H7->C6 HMBC CH2 CH2 C3 C-3 CH2->C3 HMBC CH2->C3a HMBC COOH COOH CH2->COOH HMBC

Key COSY and HMBC correlations for structural elucidation of the benzo[d]isoxazole core.

References

  • Hawash, M., et al. "Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1." ACS Chemical Neuroscience, 2022.[Link][1]

  • Xu, Z., et al. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." ACS Medicinal Chemistry Letters, 2022.[Link][2]

  • Gao, C., et al. "Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide." The Journal of Organic Chemistry, 2020.[Link][3]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework from initial parameter selection to full method validation in accordance with ICH guidelines. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing applications.

Introduction

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4][5] Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for its accurate quantification in raw materials, in-process control, and final product release.

This document provides a systematic approach to developing a stability-indicating HPLC method, beginning with an analysis of the analyte's physicochemical properties and culminating in a full validation protocol as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]

Analyte Properties and Initial Chromatographic Considerations

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Chemical Structure:

    • Formula: C₉H₆BrNO₃[1]

    • Molecular Weight: 256.06 g/mol [3]

    • The structure contains a benzisoxazole ring system and a carboxylic acid functional group, which dictates its acidic nature.

  • Physicochemical Properties:

    • logP: The predicted octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the bromo-substituted aromatic system suggests a non-polar character, making it an ideal candidate for reversed-phase chromatography.

  • Initial HPLC Parameter Selection Rationale:

    • Mode: Reversed-Phase HPLC is selected due to the non-polar nature of the analyte.

    • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing and serves as an excellent starting point.

    • Mobile Phase: To ensure consistent retention and good peak shape for an acidic analyte, the mobile phase pH must be controlled. Setting the pH at least 1-2 units below the analyte's pKa suppresses the ionization of the carboxylic acid group, leading to better retention on a C18 column.[12][13] Therefore, a low pH mobile phase (pH 2.5-3.0) is chosen. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is appropriate. Acetonitrile is often preferred for its lower UV cutoff and ability to produce sharper peaks.[14]

    • Detection: The benzisoxazole ring system is a strong chromophore. A UV-Vis or Diode-Array Detector (DAD) is suitable. The optimal detection wavelength (λmax) should be determined by analyzing a standard solution across the UV spectrum (e.g., 200-400 nm).

HPLC Method Development and Optimization

The method development process is a systematic workflow designed to achieve a reliable separation.

Workflow for HPLC Method Development

MethodDevelopment A Step 1: Initial Parameter Selection - Column: C18, 5 µm, 4.6x150 mm - Mobile Phase A: 0.1% H3PO4 in H2O (pH ~2.5) - Mobile Phase B: Acetonitrile - Detector: DAD, 254 nm (initial) - Flow Rate: 1.0 mL/min - Temp: 30°C B Step 2: Scouting Gradient Run - Run a broad gradient (e.g., 5-95% B in 20 min) - Determine approximate elution time and peak shape. A->B C Step 3: Optimization of Mobile Phase - Fine-tune pH if needed (e.g., test pH 2.5 vs 3.0). - Compare Acetonitrile vs. Methanol for selectivity. B->C D Step 4: Optimization of Gradient - Adjust gradient slope for resolution from impurities. - Shorten run time by optimizing the initial/final hold. C->D E Step 5: Final Method & System Suitability - Lock in final parameters. - Define and perform System Suitability Testing (SST). D->E MethodValidation cluster_0 Validation Parameters A Specificity (Peak Purity) Start Validated Method A->Start B Linearity (5 levels, 50-150%) B->Start C Accuracy (% Recovery at 3 levels) C->Start D Precision - Repeatability (Intra-day) - Intermediate (Inter-day) D->Start E Range E->Start F Robustness (Small variations) F->Start G LOD & LOQ G->Start

Sources

Application

Application Note: Advanced Crystallization Techniques for the Isolating 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Context The compound 2-(6-Bromobenzo[d]isoxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Context

The compound 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a high-value, halogenated heterocyclic building block. Derivatives of 1,2-benzisoxazole-3-acetic acid are critical intermediates in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), including modified analogs of zonisamide and atypical antipsychotics [1].

Isolating this specific intermediate presents unique thermodynamic challenges. The presence of the 6-bromo substituent significantly alters the molecule's solubility profile and crystal lattice dynamics compared to its unhalogenated counterparts. Achieving the >99.0% purity required for downstream API coupling demands a highly controlled crystallization strategy that effectively purges regioisomeric impurities and residual synthetic solvents [4].

Physicochemical Profiling & Mechanistic Insights

Designing a self-validating crystallization protocol requires a deep understanding of the molecule's intermolecular behavior:

  • Carboxylic Acid Moiety ( pKa​≈3.5−4.0 ): The terminal carboxylic acid allows for highly efficient pH-shift (reactive) crystallization . In an alkaline aqueous medium (pH > 10), the compound forms a highly soluble sodium salt. Acidification triggers rapid supersaturation and nucleation [1]. Furthermore, in non-polar solvents, the protonated acid forms classic hydrogen-bonded dimers, which can lead to unwanted polymorphism if the solvent is not carefully selected.

  • Halogen Bonding Dynamics: The 6-bromo substituent is highly polarizable. In the solid state, halogen bonding (specifically C−Br⋯N or C−Br⋯O interactions) acts synergistically with π−π stacking of the benzisoxazole core. This increases the crystal lattice enthalpy, making the compound significantly less soluble in cold protic solvents than unhalogenated analogs [2].

  • Solvent Selection: Aqueous lower alcohols—specifically a 50:50 (v/v) mixture of Isopropanol (IPA) and water—provide the optimal thermodynamic environment. IPA solvates the hydrophobic bromobenzisoxazole core at elevated temperatures, while water acts as a powerful antisolvent upon cooling, steepening the solubility curve to maximize yield [3].

Quantitative Data: Solvent System Optimization

The following table summarizes the thermodynamic solubility and crystallization performance of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid across various solvent systems.

Solvent SystemVolume RatioSolubility at 20°C (mg/mL)Solubility at 80°C (mg/mL)Crystal Yield (%)Purity (HPLC Area %)
Water100< 1.05.2N/AN/A
Isopropanol (IPA)10018.5> 150.065.097.5
IPA / Water 50:50 3.2 110.0 92.5 > 99.0
Toluene1002.145.085.096.0
Ethyl Acetate10012.488.078.095.5

Data Interpretation: The 50:50 IPA/Water system is superior because it suppresses the cold-temperature solubility (minimizing product loss in the mother liquor) while maintaining high solubility at reflux, enabling a highly efficient cooling crystallization process.

Experimental Protocols

The following protocols represent a self-validating, two-stage isolation workflow designed to take crude synthetic mixtures to API-grade purity.

Protocol A: Primary Isolation via pH-Shift Crystallization

Objective: Isolate the target compound from the crude organic reaction mixture while purging neutral and basic impurities.

  • Alkaline Extraction: Transfer the crude reaction mixture (typically in an organic solvent like dichloromethane or toluene) to a jacketed reactor. Add 2.0 M aqueous Sodium Hydroxide (NaOH) at 20°C until the aqueous phase reaches pH 10.5 - 11.0 .

    • Causality & Validation: The target acid converts to its water-soluble sodium salt. Verify the pH using a calibrated meter. If the aqueous layer is cloudy, neutral organic impurities are suspended; perform a phase separation and wash the aqueous layer once with fresh toluene to clarify.

  • Phase Separation: Discard the organic phase (containing unreacted starting materials and neutral byproducts). Retain the aqueous phase.

  • Controlled Acidification: Stir the aqueous phase at 300 rpm and maintain the temperature at 15-20°C. Add 2.0 M Hydrochloric Acid (HCl) dropwise.

    • Causality & Validation: Nucleation will typically begin at the cloud point (around pH 4.5). Continue adding HCl until the solution reaches pH 2.0 - 2.5 to ensure complete protonation.

  • Filtration: Stir the resulting slurry for 1 hour to allow for Ostwald ripening. Filter the crude crystals under vacuum and wash with cold (5°C) deionized water to remove residual NaCl.

Protocol B: High-Purity Cooling Crystallization

Objective: Elevate the crude solid (>90% purity) to API-grade specifications (>99.0%) using an optimized antisolvent/cooling gradient.

  • Dissolution: Transfer the crude 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid to a reactor equipped with a reflux condenser. Add a 50:50 (v/v) mixture of Isopropanol and Deionized Water (approx. 10 mL per gram of crude solid).

  • Heating: Heat the suspension to 80°C under continuous stirring.

    • Causality & Validation: The solution must become completely transparent. If particulate matter remains, it indicates insoluble inorganic salts or cross-linked polymeric impurities. Perform a hot polish filtration through a 0.45 µm PTFE filter to ensure a pristine crystallization environment.

  • Controlled Cooling Gradient: Cool the reactor from 80°C to 5°C at a strict linear rate of 0.5°C/min .

    • Causality & Validation: Rapid or crash cooling will trap mother liquor inside the crystal lattice and may cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize. The slow gradient ensures the growth of large, highly pure crystalline needles.

  • Isolation & Drying: Hold the slurry at 5°C for 2 hours to maximize yield. Filter under vacuum, wash the filter cake with 1-2 bed volumes of cold 30% aqueous IPA, and dry in a vacuum oven at 50°C to constant weight.

Process Visualization

The following diagram illustrates the logical workflow and phase-separation dynamics of the described crystallization protocols.

G Crude Crude Reaction Mixture (Organic Solvent) AlkExt Alkaline Extraction (NaOH, pH 10-11) Crude->AlkExt AqPhase Aqueous Phase (Sodium Salt) AlkExt->AqPhase Phase Separation OrgPhase Organic Phase (Impurities Discarded) AlkExt->OrgPhase Waste Acidify pH-Shift Crystallization (HCl to pH 2.0) AqPhase->Acidify CrudeCryst Crude Crystals (>90% Purity) Acidify->CrudeCryst Filtration ReCryst Cooling Crystallization (50% aq. Isopropanol, 80°C to 5°C) CrudeCryst->ReCryst PureCryst Pure 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (>99% Purity) ReCryst->PureCryst Filtration & Vacuum Drying

Fig 1: Workflow for the isolation and crystallization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

References

  • Title: US Patent 7,262,304 B2 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide Source: Google Patents URL
  • Title: Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding Source: National Institutes of Health (PMC) URL: [Link]

  • Title: WO2005044808A1 - Process for the manufacture of Zonisamide Source: Google Patents URL
Method

The Benzisoxazole Scaffold: Application Notes for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid in Modern Medicinal Chemistry

Introduction: The Privileged Nature of the Benzisoxazole Core In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Benzisoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The benzisoxazole ring system is a prominent member of this class, forming the backbone of numerous therapeutic agents.[1][2] This heterocyclic motif is a versatile scaffold, and its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique electronic and conformational features of the benzisoxazole ring allow it to serve as a bioisosteric replacement for other functionalities and to engage in key binding interactions with protein targets.[4]

This document provides detailed application notes for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid , a key building block for the exploration of novel chemical space centered around the benzisoxazole core. Its structure incorporates three key features for drug design: the proven benzisoxazole scaffold, a bromine atom which can be used for further cross-coupling reactions or to modulate electronic properties, and a carboxylic acid handle, which is ideal for derivatization, particularly through amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is provided in the table below.

PropertyValueReference
CAS Number 540750-32-1[5][6][7][8][9]
Molecular Formula C₉H₆BrNO₃[5][9]
Molecular Weight 256.06 g/mol [5][7][9]
Appearance Solid
Purity Typically ≥97%[5]
Storage Room Temperature, sealed in dry conditions[7]

Core Application: A Scaffold for Novel Serotonin and Dopamine Receptor Modulators

The benzisoxazole moiety is a well-established pharmacophore in drugs targeting the central nervous system, particularly those modulating serotonin (5-HT) and dopamine receptors.[3] These receptors are implicated in the pathophysiology of numerous psychiatric disorders, including schizophrenia, depression, and anxiety.[10][11][12] Atypical antipsychotics, for instance, often derive their efficacy from a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[13]

Given this precedent, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is an ideal starting material for the synthesis of novel libraries of potential CNS-active agents. The carboxylic acid functionality allows for the straightforward introduction of a wide range of amine-containing fragments via amide coupling, enabling the systematic exploration of the structure-activity relationship (SAR).

Workflow for Library Synthesis

The general workflow for utilizing 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid as a scaffold for a discovery library is depicted below. This process involves the parallel synthesis of a diverse set of amides, followed by purification and biological screening.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Downstream Processing cluster_3 Biological Evaluation A 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid C Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) A->C Carboxylic Acid B Amine Building Blocks (R-NH2) B->C Amine D Purification (e.g., Flash Chromatography) C->D E Characterization (e.g., NMR, LC-MS) D->E F Screening Assays (e.g., Receptor Binding, Functional Assays) E->F G Hit Identification & SAR Analysis F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

Welcome to the technical support guide for the synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1). This resource is designed for researchers, chemists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid?

There are several established methods, but the most frequently cited and practical laboratory-scale synthesis involves the reaction of a substituted coumarin derivative, 7-bromo-4-hydroxy-2H-chromen-2-one, with hydroxylamine hydrochloride in the presence of a strong base like sodium ethoxide.[1] This method proceeds via a base-mediated ring opening of the coumarin, followed by condensation with hydroxylamine and subsequent intramolecular cyclization to form the benzo[d]isoxazole ring. An alternative, though less common, route could involve the construction of the acetic acid side chain onto a pre-formed 6-bromobenzo[d]isoxazole core or the hydrolysis of a 2-(6-bromobenzo[d]isoxazol-3-yl)acetonitrile precursor.[2][3]

Q2: What is the single most critical factor for achieving a high yield in this synthesis?

The most critical factor is controlling the intramolecular cyclization step to favor the formation of the desired benzisoxazole ring. This involves ensuring the correct oxime isomer is formed and preventing competing side reactions. For many benzisoxazole syntheses starting from ortho-hydroxyaryl oximes, only the (Z)-isomer can cyclize correctly, while the (E)-isomer may lead to side products or fail to react. Therefore, reaction conditions such as base concentration and temperature, which influence the equilibrium and reactivity of these intermediates, are paramount.

Q3: My final product has a low melting point and appears impure. What are the likely contaminants?

Common impurities include unreacted starting material (7-bromo-4-hydroxy-2H-chromen-2-one), incompletely cyclized intermediates, or isomers formed through side reactions. A significant side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles.[4] Careful monitoring of the reaction by TLC or LC-MS is crucial to ensure complete conversion and minimize the formation of these byproducts.

Primary Synthetic Route: From 7-Bromo-4-hydroxy-2H-chromen-2-one

This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.[1] The reaction proceeds through a tandem ring-opening and recyclization cascade.

Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide (NaOEt) (2.0 eq) in absolute ethanol (to a final concentration of ~0.8 M).

  • Addition of Hydroxylamine: To the stirred NaOEt solution at room temperature (20°C), add hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq). Stir for 15-20 minutes to allow for the formation of free hydroxylamine.

  • Addition of Starting Material: In a separate flask, dissolve 7-bromo-4-hydroxy-2H-chromen-2-one (1.0 eq) in absolute ethanol (~1.0 M). Add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with 2N HCl dropwise until a precipitate forms (typically pH 2-3).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Summary: Reagent Stoichiometry & Conditions
ReagentMolar Eq.RoleKey Considerations
7-bromo-4-hydroxy-2H-chromen-2-one1.0Starting MaterialEnsure high purity to avoid side products.
Sodium Ethoxide (NaOEt)2.0BasePromotes ring-opening and deprotonation. Must be anhydrous.
Hydroxylamine Hydrochloride2.0NucleophileSource of the N-O moiety for the isoxazole ring.
Absolute EthanolSolvent-Must be dry to prevent unwanted hydrolysis.
Condition Value Purpose Notes
TemperatureReflux (~78°C)Reaction RateProvides energy for ring-opening and cyclization.
Time4-5 hoursCompletionMonitor by TLC to avoid degradation from prolonged heating.
Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation NaOEt Prepare NaOEt in EtOH Add_NH2OH Add NH₂OH·HCl to NaOEt/EtOH NaOEt->Add_NH2OH Add_SM Add Coumarin Starting Material Add_NH2OH->Add_SM Reflux Reflux for 4-5 hours Add_SM->Reflux Cool Cool to Room Temp Reflux->Cool Quench Pour into aq. NaHCO₃ Cool->Quench Wash Wash with DCM Quench->Wash Acidify Acidify with 2N HCl Wash->Acidify Filter Filter & Dry Product Acidify->Filter G cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Key Oxime Intermediate (o-hydroxyaryl oxime) Deprotonation Phenolic -OH Deprotonation Intermediate->Deprotonation Base Activation Oxime -OH Activation/Protonation Intermediate->Activation Trace Acid/ Heat Cyclization Intramolecular SNAr Cyclization Deprotonation->Cyclization Product 2-(6-Bromobenzo[d]isoxazol -3-yl)acetic acid Cyclization->Product Rearrangement Beckmann Rearrangement Activation->Rearrangement Byproduct Isomeric Benzo[d]oxazole Rearrangement->Byproduct

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Welcome to the advanced troubleshooting guide for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid . This resource is engineered for drug development professionals and application scientists who require mechanistic insights i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid . This resource is engineered for drug development professionals and application scientists who require mechanistic insights into compound management. Rather than relying on trial-and-error, this guide deconstructs the physical chemistry of the compound to provide self-validating, highly reliable protocols.

Chemical Profiling & Solvation Mechanics

To resolve solubility issues, we must first understand the structural causality behind them. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid presents a unique "tug-of-war" during solvation:

  • High Lattice Energy: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers. When combined with the planar, aromatic benzisoxazole core, this creates a highly stable crystal lattice that resists dissolution in early drug discovery workflows[1].

  • Extreme Hydrophobicity: The bromine atom at the 6-position significantly increases the compound's LogP (lipophilicity), making it highly intolerant to aqueous environments or water-contaminated solvents.

  • Thermal Instability: The acetic acid group located at the 3-position of the benzisoxazole ring is highly susceptible to thermal decarboxylation in polar aprotic solvents.

Troubleshooting FAQs: Mechanistic Insights

Q1: I added 100% anhydrous DMSO to make a 10 mM stock, but it remains a cloudy suspension at room temperature. Why? A1: The solvation energy provided by DMSO at room temperature is insufficient to break the strong intermolecular hydrogen bonds (dimers) formed by the carboxylic acid groups. Because the compound's crystal lattice energy exceeds the solvent's disruptive capacity, the compound remains suspended as micro-particulates rather than fully dissolving[1].

Q2: Can I use a hot water bath (e.g., 60°C) or heated sonication to force the compound into solution? A2: Absolutely not. This is a critical mechanistic pitfall. Heating benzisoxazole-3-acetic acid derivatives in DMSO lowers the activation energy for decarboxylation. The compound will rapidly lose CO2​ , degrading into 6-bromo-3-methylbenzo[d]isoxazole. This degradation mimics successful dissolution because the methylated byproduct is highly soluble, leading to false-positive assay data.

Pathway Acid 2-(6-Bromobenzo[d]isoxazol- 3-yl)acetic acid Heat Heat (>40°C) in DMSO Acid->Heat Intermediate Transition State Heat->Intermediate Product 6-Bromo-3-methylbenzo [d]isoxazole Intermediate->Product Gas CO2 Gas Intermediate->Gas

Mechanistic pathway of thermal decarboxylation in DMSO.

Q3: If I cannot heat the sample, how do I achieve a 10 mM stock solution? A3: Employ Base-Assisted Solubilization . By adding a stoichiometric equivalent of a volatile organic base (e.g., N,N-Diisopropylethylamine, DIPEA), you deprotonate the carboxylic acid. This breaks the stable dimer, forms a highly soluble zwitterionic/salt complex, and drastically increases DMSO solubility without risking thermal degradation.

Q4: My stock solution was clear, but after a week in the -20°C freezer, a precipitate formed that won't redissolve. What happened? A4: This is a freeze-thaw precipitation issue driven by 2[2]. Every time the vial is opened, DMSO absorbs atmospheric water. The highly lipophilic brominated core is intolerant to water. Even trace amounts of water (2-5%) in DMSO can cause irreversible crystallization of screening compounds[3].

Q5: When I dilute the DMSO stock into my aqueous cell culture media, the compound crashes out. How do I prevent this? A5: This "solvent shift" effect occurs because the rapid change in polarity causes localized supersaturation and nucleation. To prevent this, use a pre-dilution step with a non-ionic surfactant or 4[4] to form micelles that shield the hydrophobic core during aqueous introduction.

Quantitative Solubility Data

The following table summarizes the solubility limits and chemical stability of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid under various solvent conditions.

Solvent ConditionMax Solubility (mM)24h StabilityMechanism of Action / Limitation
100% Anhydrous DMSO (20°C) < 2.0 mMStableBaseline; limited by high crystal lattice energy.
100% DMSO (Heated to 60°C) > 10.0 mMDegraded Thermal disruption forces dissolution but causes rapid decarboxylation.
DMSO + 1.0 eq DIPEA (20°C) > 20.0 mMStableDeprotonation disrupts carboxylic acid dimers, forming a soluble salt.
DMSO + 5% Water (20°C) < 0.5 mMStableHydration-induced precipitation due to the hydrophobic brominated core.
Aqueous Media + 0.1% Pluronic F-68 ~ 0.1 mMStableMicellar shielding prevents solvent-shift nucleation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system containing an integrated Quality Control (QC) validation step.

Protocol A: Ambient Base-Assisted Solubilization

Objective: Achieve a 10 mM stock solution without thermal degradation.

  • Weighing & Initial Solvation: Weigh the required mass of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid into a sterile, amber glass vial. Add 90% of the target volume of anhydrous, strictly unopened DMSO.

  • Base Addition: Add 1.0 molar equivalent of N,N-Diisopropylethylamine (DIPEA) to the suspension.

  • Gentle Agitation: Vortex vigorously for 2 minutes. If particulates remain, place in a bath sonicator set to no higher than 25°C for 5 minutes. Do not allow the bath to heat up.

  • Volume Adjustment: Top off with anhydrous DMSO to reach the final 10 mM concentration.

  • Self-Validation (LC-MS): Critical Step. Pull a 1 µL aliquot and run a rapid LC-MS analysis. Verify that the parent mass [M-H]- (approx. 254/256 m/z due to bromine isotopes) is intact and that no peak corresponding to the decarboxylated product (approx. 210/212 m/z) is present.

Workflow Start Solid Compound AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO Check1 Clear Solution? AddDMSO->Check1 HeatWarning DO NOT HEAT (Decarboxylation Risk) Check1->HeatWarning No QC LC-MS Quality Control Check1->QC Yes AddBase Add 1.0 eq DIPEA HeatWarning->AddBase Sonicate Gentle Sonication (Max 25°C) AddBase->Sonicate Sonicate->QC Success Ready for Assay QC->Success

Workflow for ambient temperature base-assisted solubilization.

Protocol B: Aqueous Media Dilution via Surfactant Shielding

Objective: Prevent precipitation when transitioning from DMSO to aqueous assay buffers.

  • Surfactant Preparation: Prepare your target aqueous assay buffer or cell culture medium supplemented with 0.1% (w/v) Pluronic F-68 (a non-ionic surfactant). Warm the media to 37°C.

  • Intermediate Dilution (Optional but Recommended): Dilute your 10 mM DMSO stock to a 1 mM intermediate stock using pure DMSO. This reduces the localized concentration shock upon aqueous entry.

  • Final Media Introduction: Place the warmed aqueous media on a magnetic stirrer (moderate speed). Using a micropipette, inject the DMSO stock directly into the vortex center of the stirring media to ensure instantaneous dispersion. Keep final DMSO concentration ≤ 0.5%.

  • Self-Validation (DLS): Analyze a 1 mL sample of the final aqueous solution using Dynamic Light Scattering (DLS). A successful dilution will show a monodisperse peak corresponding to surfactant micelles (typically 10-20 nm) with no large aggregate peaks (>1000 nm) indicating compound precipitation.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
  • Janzen, W. P., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Here, we address common challenges encountered during its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. Here, we address common challenges encountered during its purification, providing troubleshooting solutions and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to identify and resolve purity issues, ensuring the integrity of your research and development efforts.

I. Understanding the Impurity Profile

The purity of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is critically dependent on its synthetic route. A common pathway involves the reaction of a substituted 4-hydroxycoumarin with hydroxylamine, a variant of the Posner reaction[1]. For the synthesis of our target molecule, this would likely involve starting with 6-bromo-4-hydroxycoumarin.

Based on this synthetic approach, several key impurities can be anticipated:

  • Starting Materials: Unreacted 6-bromo-4-hydroxycoumarin can be a significant impurity if the reaction does not go to completion.

  • Isomeric Byproducts: A common byproduct in the reaction of 4-hydroxycoumarins with hydroxylamine is the corresponding O-hydroxy-acetophenone-oxime[2]. In this case, 2'-hydroxy-5'-bromoacetophenone oxime would be the analogous impurity.

  • Over-brominated Species: If bromination is part of the synthetic sequence on the benzisoxazole core itself, di- or tri-brominated species may form.

  • Isomeric Bromination Products: Depending on the timing of the bromination step, impurities with bromine at other positions on the aromatic ring could arise.

  • Residual Solvents and Reagents: As with any chemical synthesis, residual solvents and reagents can be present in the crude product.

The following sections provide a troubleshooting guide and frequently asked questions to address the purification challenges posed by these and other potential impurities.

II. Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of an impure solid. For 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, the most probable culprits are unreacted starting materials or isomeric byproducts.

  • Probable Cause A: Unreacted 6-bromo-4-hydroxycoumarin. This starting material is structurally similar to the product and may co-precipitate.

  • Probable Cause B: 2'-hydroxy-5'-bromoacetophenone oxime. This isomeric byproduct can form during the ring-opening of the coumarin and subsequent recyclization.

  • Probable Cause C: Other brominated isomers. If the bromination step is not perfectly regioselective, other isomers of the final product may be present.

Suggested Solution:

  • Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) to resolve the different components. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic or acetic acid) is a good starting point for analysis[3].

  • Purification Strategy:

    • Recrystallization: This is often the most effective first step for removing small amounts of impurities. See Protocol 1 for a detailed procedure.

    • Acid-Base Extraction: This technique is highly effective for separating the target carboxylic acid from neutral or less acidic impurities[4][5][6]. See Protocol 2 for a detailed procedure.

Question 2: I am observing a significant amount of a less polar impurity by TLC/HPLC. What is it and how can I remove it?

A less polar impurity is unlikely to be another carboxylic acid. This could be a neutral byproduct or a precursor.

  • Probable Cause: 2'-hydroxy-5'-bromoacetophenone oxime. This isomeric byproduct is less polar than the target carboxylic acid.

Suggested Solution:

  • Acid-Base Extraction: This is the ideal method for this scenario. The target carboxylic acid will be converted to its water-soluble carboxylate salt by a weak base like sodium bicarbonate, while the less acidic or neutral impurity will remain in the organic layer[7]. This allows for a clean separation. Refer to Protocol 2 .

Question 3: My product is an off-white or yellowish powder, but the literature reports it as a white solid. How can I decolorize it?

Color in the final product often indicates the presence of trace, highly conjugated impurities or degradation products.

  • Probable Cause: Formation of minor, colored byproducts during the synthesis, possibly from oxidation or side reactions.

Suggested Solution:

  • Activated Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your compound during the recrystallization process. The charcoal will adsorb the colored impurities.

  • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as the product may crystallize prematurely on the filter paper if the solution cools too much.

Question 4: My column chromatography purification is resulting in poor separation and significant tailing of the product spot.

Carboxylic acids are notoriously difficult to purify by standard silica gel chromatography due to their strong interaction with the stationary phase.

  • Probable Cause: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms on the column, which causes streaking and poor separation[7].

Suggested Solution:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)[7]. This will keep the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in a much sharper peak. See Protocol 3 for guidance on column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For aromatic carboxylic acids, common choices include:

  • Water (if solubility allows)[8]

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Mixtures such as ethanol/water or acetone/water.

It is highly recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent mixture.

Q2: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the main component and any impurities.

  • HPLC (High-Performance Liquid Chromatography): To quantify the purity of the sample by measuring the area percentage of the main peak.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: What are the recommended storage conditions for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid?

Most commercial suppliers recommend storing the compound at ambient temperature. It should be kept in a well-sealed container, protected from light and moisture, to prevent degradation.

IV. Experimental Protocols & Data

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. The choice of solvent should be determined by preliminary solubility tests.

Steps:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Solvent System Solubility (Hot) Solubility (Cold) Expected Recovery
Ethanol/WaterHighLowGood to Excellent
Ethyl AcetateModerate to HighLowGood
AcetoneHighModerateFair to Good

This table provides a general guideline. Empirical testing is essential.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or less acidic impurities.

Steps:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts. The organic layer now contains the neutral/less acidic impurities and can be worked up separately if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 3M HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid will precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 3: Column Chromatography

This protocol is for the purification of the target compound using silica gel chromatography, with modifications to prevent peak tailing.

Steps:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent.

  • Mobile Phase Preparation: Based on TLC analysis (e.g., in 70:30 Hexane:Ethyl Acetate), prepare the eluting solvent. Crucially, add 0.5-1% acetic acid to the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualized Workflows

PurificationWorkflow cluster_purification Purification Steps Crude Crude Product (Target + Impurities) Purity_Check1 Purity Assessment (TLC, HPLC, Melting Point) Crude->Purity_Check1 Decision1 Is Purity >98%? Purity_Check1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Recrystallization Protocol 1: Recrystallization Decision1->Recrystallization No (Minor Impurities) AcidBase Protocol 2: Acid-Base Extraction Decision1->AcidBase No (Neutral/Less Acidic Impurities) Column Protocol 3: Column Chromatography Decision1->Column No (Structurally Similar Impurities) Recrystallization->Purity_Check1 AcidBase->Recrystallization Followed by Column->Recrystallization Followed by

Caption: Decision workflow for purification.

ImpurityAnalysis cluster_synthesis Likely Synthesis Route cluster_products Reaction Mixture SM 6-Bromo-4-hydroxycoumarin + Hydroxylamine Product 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (Target Compound) SM:port->Product:port Forms Impurity1 Unreacted Starting Material SM:port->Impurity1:port Can Remain Impurity2 2'-hydroxy-5'-bromoacetophenone oxime (Isomeric Byproduct) SM:port->Impurity2:port Can Form Impurity3 Other Brominated Species (e.g., over-bromination) Product:port->Impurity3:port Can Over-react to Form

Caption: Potential impurities from synthesis.

VI. References

Sources

Optimization

preventing thermal degradation of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Welcome to the technical support guide for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to preven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot issues related to the thermal degradation of this critical research compound. Our goal is to ensure the integrity of your experiments by maintaining the stability of this molecule throughout its handling and storage lifecycle.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions our team receives regarding the handling and stability of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Q1: What is the primary cause of degradation for this compound?

A1: The primary vulnerability of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is the aromatic carboxylic acid functional group. When subjected to elevated temperatures, aromatic carboxylic acids are known to undergo thermal decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).[1][2][3][4][5] This irreversible reaction creates a new, unintended compound, altering the structure and function of the starting material.

Q2: What are the likely degradation pathways?

A2: There are two principal thermal degradation pathways for a molecule of this class:

  • Ionic Decarboxylation: This is often an acid-promoted pathway where the molecule, particularly in the presence of trace acid catalysts, loses CO₂.[1][3]

  • Anhydride Formation & Radical Decomposition: Two molecules of the carboxylic acid can condense at elevated temperatures to form an anhydride intermediate. This anhydride can then decompose via a free-radical pathway, which may lead to the formation of various impurities and cross-linked products.[1][2][3][4]

The brominated benzisoxazole core is relatively stable, but the acetic acid side chain is the principal site of thermal instability.

Q3: What are the ideal storage conditions for this compound?

A3: To mitigate the risk of thermal degradation, strict temperature control is paramount. While some suppliers may indicate ambient storage for short-term shipping, we recommend more stringent conditions for long-term stability, especially for active pharmaceutical ingredient (API) intermediates where purity is critical.[6][7][8] The recommended storage conditions are summarized in the table below.

ConditionSolid (Neat)In Solution
Long-Term Storage (> 1 month) 2-8°C, desiccated, under inert gas (Argon or Nitrogen)-20°C or -80°C, under inert gas, in appropriate solvent
Short-Term Storage (< 1 month) Room Temperature (15-25°C), desiccated2-8°C, protected from light
Atmosphere Inert gas (Ar/N₂) is highly recommended to prevent oxidative and moisture-driven side reactions.Headspace of vials should be flushed with inert gas before sealing.
Light Exposure Store in amber vials or in the dark. Light can potentially catalyze degradation.[6][7]Use amber vials or wrap clear vials in foil.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent is critical. Protic or highly reactive solvents can participate in degradation pathways. We recommend using high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). Always use freshly opened solvents or those stored properly over molecular sieves to minimize water content, as water can facilitate anhydride formation and subsequent reactions.[1][4]

Part 2: Troubleshooting Guide for Suspected Degradation

If you suspect that your sample of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid has degraded, this guide will help you diagnose and address the issue.

Q5: My experimental results are inconsistent. How can I check if my compound has degraded?

A5: Inconsistent results are a primary indicator of compound impurity or degradation. The most effective way to check for degradation is through analytical chemistry techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A pure sample will show a single major peak at a specific retention time. Degraded samples will exhibit additional peaks, corresponding to impurities or degradation products. We recommend developing a stability-indicating HPLC method.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It can help you identify the molecular weights of the degradation products, providing clues to the degradation pathway (e.g., a mass loss of 44 Da indicates decarboxylation).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal changes in the chemical structure. The disappearance of the carboxylic acid proton signal and changes in the aromatic region can be indicative of degradation.

The following workflow can help you systematically troubleshoot suspected degradation.

Caption: A decision tree for troubleshooting suspected compound degradation.

G start Inconsistent Experimental Results Observed check_purity Step 1: Assess Sample Purity (HPLC / LC-MS) start->check_purity single_peak Result: Single, Sharp Peak (Purity >98%) check_purity->single_peak Analysis multi_peak Result: Multiple Peaks or Broadened Main Peak check_purity->multi_peak Analysis investigate_exp Conclusion: Degradation Unlikely. Investigate other experimental parameters (reagents, cell lines, etc.). single_peak->investigate_exp OK degradation_suspected Conclusion: Degradation Suspected. Proceed to Step 2. multi_peak->degradation_suspected Issue Found check_storage Step 2: Review Storage & Handling History degradation_suspected->check_storage storage_ok History: Stored at 2-8°C, protected from light/moisture. check_storage->storage_ok Review storage_bad History: Exposed to high temp, light, or humidity. check_storage->storage_bad Review source_new Action: Source a new, verified lot of the compound. Re-run key experiments. storage_ok->source_new If issue persists discard Action: Discard compromised stock. Source a new lot and implement strict storage protocols. storage_bad->discard

Q6: I left my sample on the benchtop for a weekend. Is it still usable?

A6: This depends on the ambient conditions. If it was at room temperature (15-25°C) and protected from direct light and high humidity, it may be acceptable for non-critical applications. However, for any quantitative or cell-based assays, we strongly advise re-qualifying the material using HPLC to confirm its purity before use.[6] For future experiments, always return the compound to its recommended storage conditions immediately after weighing.

Q7: I need to heat my reaction mixture. How can I minimize degradation?

A7: If heating is unavoidable, several precautions can be taken:

  • Temperature Control: Use the lowest effective temperature for the shortest possible duration.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can be accelerated at higher temperatures.

  • Solvent Choice: Use dry, aprotic solvents. Avoid water and alcohols if possible, as they can participate in side reactions.[1][4]

  • pH Control: The degradation can be acid-promoted. If the reaction conditions allow, maintaining a neutral pH can help improve stability.

Part 3: Recommended Experimental Protocols

Adhering to standardized protocols is the best way to ensure compound integrity.

Protocol 1: Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, aliquot the solid compound into smaller quantities in separate, appropriately sized amber glass vials. This prevents contamination and repeated temperature cycling of the main stock.

  • Inert Atmosphere: Place the open vials inside a glove box or desiccator. Flush the container with dry argon or nitrogen for 5-10 minutes.

  • Seal: Tightly cap the vials while still under the inert atmosphere. For extra protection, wrap the cap with parafilm.

  • Label: Clearly label each vial with the compound name, lot number, concentration (if applicable), and date.

  • Store: Place the labeled vials in a 2-8°C refrigerator. Ensure the storage location is dark and has low humidity.

Protocol 2: Preparation of Stock Solutions
  • Pre-Equilibration: Remove one aliquot vial of the solid compound from the refrigerator and allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO). Use a dry syringe to pierce the septum of the solvent bottle to extract the required volume, maintaining an inert atmosphere in the bottle.

  • Dissolution: Add the solvent to the vial containing the solid compound. Mix gently by vortexing or sonicating until fully dissolved.

  • Inert Headspace: Before sealing, gently flush the headspace of the vial with argon or nitrogen.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. For daily use, a working aliquot can be kept at 2-8°C for a limited time (re-qualify after one week).

Caption: Workflow for preparing stable stock solutions.

G A 1. Equilibrate Solid Aliquot to RT in Desiccator B 2. Add Anhydrous Aprotic Solvent (e.g., DMSO) A->B C 3. Dissolve (Vortex/Sonicate) B->C D 4. Flush Headspace with Inert Gas (Ar or N₂) C->D E 5. Seal Tightly and Store at -20°C or -80°C D->E

By implementing these best practices, you can significantly reduce the risk of thermal degradation and ensure the accuracy and reproducibility of your research involving 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

References
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Vorres, K. S. (2005, January 7). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? Energy & Fuels. Retrieved from [Link]

  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1999, August 22). OSTI.GOV. Retrieved from [Link]

  • Savage, P. E. (2003, December 15). Hydrothermal stability of aromatic carboxylic acids. Penn State Research Database. Retrieved from [Link]

  • Battrum, M. (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma. Retrieved from [Link]

  • Analytical methods. (n.d.). ATSDR. Retrieved from [Link]

  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • Georganics. (2010, December 18). 2,1-BENZISOXAZOLE. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

Welcome to the Technical Support Center for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) . As a versatile building block, this compound is highly valued in medicinal chemistry for synthesizing zonisamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) . As a versatile building block, this compound is highly valued in medicinal chemistry for synthesizing zonisamide analogs, spirocyclic frameworks , and novel benzimidazole-based therapeutics .

As Senior Application Scientists, we have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows and avoid common pitfalls associated with the benzisoxazole core.

Frequently Asked Questions (FAQs): Handling & Reactivity

Q1: What are the optimal storage conditions to prevent degradation? A1: Store the compound in a sealed, desiccated container at 2–8 °C (refrigerated) or -20 °C for long-term storage. While the benzisoxazole ring is stable at ambient temperature for short periods, the α -protons of the acetic acid moiety are highly activated by the adjacent electron-withdrawing heterocycle. Exposure to moisture and ambient bases can lead to slow auto-oxidation or premature decarboxylation.

Q2: I am observing poor yields and multiple side products during amide coupling. What is the likely cause? A2: The benzo[d]isoxazole ring system is sensitive to strongly basic conditions, which can initiate Kemp elimination (ring-opening) or unwanted deprotonation at the acidic methylene bridge (C-3 position). If you are using excessive amounts of strong organic bases (like DBU) during activation, switch to milder conditions. We recommend using HATU with a sterically hindered base like DIPEA, which maintains a near-neutral pH during the coupling cycle and prevents nucleophilic attack on the heterocycle.

Q3: Can I convert this acid to an acid chloride using thionyl chloride ( SOCl2​ )? A3: Yes, but strict temperature and time control is critical. While conversion to the acid chloride using SOCl2​ is documented for similar benzo[d]isoxazole-3-acetic acids , prolonged refluxing (>80 °C) can lead to thermal degradation, decarboxylation, or halogen exchange at the 6-bromo position. Limit the reaction time to 1–3 hours and monitor closely via LC-MS.

Troubleshooting Guide: Downstream Functionalizations

Issue A: Incomplete Cyclization in Benzimidazole Synthesis

Symptom: When reacting 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid with o-phenylenediamine, the reaction stalls at the intermediate monoamide stage, failing to form the final benzimidazole. Causality & Solution: The initial condensation forms the uncyclized amide rapidly at room temperature. However, the subsequent intramolecular dehydration to form the benzimidazole ring is thermodynamically demanding. It requires sufficient electrophilic activation of the carbonyl carbon to facilitate the second nucleophilic attack by the adjacent amine.

  • Action: Ensure the secondary cyclization step is driven by an acid catalyst (e.g., glacial acetic acid) and adequate heat (reflux or microwave irradiation at 100–120 °C). If thermal conditions cause degradation, introduce a mild Lewis acid (e.g., FeCl3​ ) to lower the activation energy of the dehydration step.

Issue B: Unwanted Decarboxylation

Symptom: Mass spectrometry indicates a product mass of M-44 (loss of CO2​ ) during basic workups or cross-coupling attempts. Causality & Solution: Heteroaryl acetic acids possess an active methylene group. The electron-withdrawing nature of the benzisoxazole ring stabilizes the carbanion formed upon the loss of CO2​ . Heating this compound under strongly basic conditions drastically accelerates this decarboxylation, yielding the 3-methylbenzisoxazole derivative.

  • Action: Avoid heating the compound in the presence of strong aqueous bases (e.g., NaOH, KOH). If basic conditions are required for a downstream step, keep temperatures below 40 °C and neutralize the mixture as rapidly as possible.

Mechanistic Pathways & Workflows

Workflow1 SM 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid Path1 Harsh Activation (SOCl2 / High Heat) SM->Path1 Route A Path2 Mild Activation (HATU / DIPEA / RT) SM->Path2 Route B Degradation Thermal Degradation & Halogen Exchange Risk Path1->Degradation > 80°C Success High Yield Amide / Ester (Intact Isoxazole Ring) Path2->Success pH ~7-8

Optimization workflow comparing harsh vs. mild activation of the acetic acid moiety.

Workflow2 A Starting Material (Isoxazole Acetic Acid) B o-Phenylenediamine Condensation A->B EDC/HOBt C Monoamide Intermediate (Uncyclized) B->C RT, 2h D Acid-Catalyzed Dehydration (AcOH) C->D Isolate or 1-Pot E Target Benzimidazole Derivative D->E Reflux, 4h

Stepwise mechanism for the synthesis of benzimidazole derivatives via condensation.

Quantitative Data: Condition Optimization Matrix

The following table summarizes our internally validated parameters for functionalizing 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, allowing for easy comparison of reaction conditions.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Avg. YieldCausality / Optimization Note
Amide Coupling (Mild) HATU, DIPEA, DMF20–25285–95%Steric hindrance of DIPEA prevents nucleophilic attack on the isoxazole ring.
Acid Chloride Formation SOCl2​ , cat. DMF, DCM401–360–75%Strict time control is required to avoid halogen exchange or decarboxylation.
Benzimidazole Cyclization o-Phenylenediamine, AcOH1004–670–80%Acid catalysis is mandatory to drive the thermodynamically demanding final dehydration step.
Hydrazide Formation Hydrazine hydrate, EtOH80175–80%Requires pre-formation of the ethyl ester to avoid unreactive salt formation with the free acid.

Validated Experimental Protocols

Protocol 1: Mild Amide Coupling (Self-Validating System)

This protocol is designed to form amides while protecting the sensitive benzisoxazole core.

  • Dissolution: Dissolve 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF ensures complete dissolution of the polar starting material and stabilizes the activated ester intermediate.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: Quench a 5 µL aliquot in 1 mL MeCN/H2​O . LC-MS must show complete consumption of the starting material (m/z 256/258) and the appearance of the activated intermediate mass before proceeding.

  • Coupling: Add the primary/secondary amine (1.1 eq) dropwise. Stir for 2 hours at RT.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with EtOAc.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should reveal a new, less polar UV-active spot. The absence of baseline streaking confirms the benzisoxazole ring remains intact.

Protocol 2: Synthesis of Benzimidazole Derivatives via Condensation

This protocol details the one-pot condensation and cyclization to form N-substituted-2-(6-Bromobenzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles .

  • Condensation: Combine 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (1.0 eq) and o-phenylenediamine (1.1 eq) in glacial acetic acid (0.5 M).

    • Causality: Acetic acid serves a dual purpose: it acts as a highly polar solvent and provides the necessary proton source to catalyze both the initial amide formation and the subsequent dehydration.

  • Cyclization: Heat the mixture to 100 °C under reflux for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The intermediate monoamide will appear within the first hour. Continue heating until the monoamide peak transitions completely to the cyclized benzimidazole product mass (M - 18 Da from the monoamide).

  • Isolation: Cool the reaction to room temperature and pour it into crushed ice. Neutralize slowly with aqueous ammonia to pH 7.

    • Causality: Neutralization decreases the solubility of the highly conjugated benzimidazole product, forcing it to precipitate and allowing for easy isolation via vacuum filtration.

References

  • Title: Cascade Reactions of Heterocycle-tethered Ynones for the Selective Synthesis of Heterocycles and Spirocycles Source: White Rose eTheses Online URL: [Link]

  • Title: Synthesis, anti-bacterial, anti-asthmatic and anti-diabetic activities of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles Source: ResearchGate URL: [Link]

  • Title: Condensation of Carbohydrazides with Isatin Source: Asian Journal of Research in Chemistry URL: [Link]

Optimization

Technical Support Center: HPLC Analysis of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues, with a specific focus on the analysis of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid. As Senior Application Scientists, we provide this guide based on established chromatographic principles and extensive field experience.

Part 1: Foundational Troubleshooting - Is It the System or the Method?

Peak splitting is a frustrating but common issue in HPLC, where a single compound appears as two or more joined peaks.[1] The first and most critical step in troubleshooting is to determine the scope of the problem. This initial diagnosis will guide you to either a system-wide (hardware) issue or a method-specific (chemistry) issue.

FAQ 1: All the peaks in my chromatogram are splitting. What does this indicate?

When every peak in your chromatogram exhibits splitting, the cause is almost certainly related to a physical problem in the flow path before the separation occurs in the column.[2] The sample band is being distorted before it has a chance to interact with the stationary phase.

Common Causes & Solutions:

  • Column Void or Damaged Packing: This is a common culprit where the packed bed of the stationary phase has settled or been disrupted, creating a void or channel at the column inlet.[3][4] This disruption creates two different paths for the sample to travel, resulting in a split peak.[5]

    • Causality: A portion of the analyte travels through the void, moving faster, while the rest moves through the packed bed as intended. This dual-pathway mechanism is the direct cause of the split.

    • Protocol 1: Column Reversal and Flushing:

      • Disconnect the column from the detector.

      • Connect the column outlet to the injector.

      • Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) at a low flow rate (0.2-0.5 mL/min) for 20-30 column volumes.

      • Note: This can sometimes resolve minor blockages but will not fix a settled bed. If the problem persists, the column must be replaced.[3][6]

  • Partially Blocked Inlet Frit: The inlet frit is a porous filter that protects the column packing from particulates.[4] If it becomes partially clogged, the sample flow onto the column becomes non-uniform, leading to band distortion and peak splitting for all analytes.[2][7]

    • Causality: A blockage disrupts the even distribution of the sample band as it enters the column. Part of the sample is delayed, effectively creating a "spread-out" injection.[2]

    • Solution: Similar to addressing a column void, reversing and flushing the column may dislodge particulates from the frit. If this fails, the frit (or the entire column) needs to be replaced.[3]

  • Leaks or Improperly Seated Fittings: A loose connection, especially between the injector and the column, can create dead volume where the sample can get trapped and slowly leak back into the mobile phase flow, causing distorted peaks.[8]

Troubleshooting Workflow: System-Wide Peak Splitting

Start Observation: All Peaks are Splitting Check_Fittings Step 1: Check all fittings for leaks (injector to column). Start->Check_Fittings Reverse_Flush Step 2: Disconnect from detector. Reverse and flush column. Check_Fittings->Reverse_Flush Problem_Resolved Problem Resolved? Reverse_Flush->Problem_Resolved Replace_Column Conclusion: Column has void or permanently blocked frit. Replace Column. Problem_Resolved->Replace_Column No End Return to Routine Analysis Problem_Resolved->End Yes

Caption: A logical workflow for diagnosing system-wide peak splitting.

FAQ 2: Only the peak for my compound of interest, 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid, is splitting. What should I investigate?

If only a single peak is affected, the problem is almost certainly chemical in nature and related to the specific interaction between your analyte, the mobile phase, and the stationary phase.[2][4]

Key Areas to Investigate:

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase is a primary cause of peak distortion.[9][10]

  • Mobile Phase pH and Analyte pKa: For ionizable compounds like your acetic acid derivative, the pH of the mobile phase is critical.[11]

  • Co-elution: The "split" peak may actually be two distinct but poorly resolved compounds.[3]

Part 2: Specific Troubleshooting for 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

This compound possesses a carboxylic acid functional group, making it an ionizable analyte. Its peak shape is therefore highly sensitive to the chemical environment.

Caption: Chemical structure of the analyte.

FAQ 3: How does the sample solvent affect my peak shape?

Expertise & Experience: When you inject a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a mobile phase of 30% Acetonitrile), the sample doesn't "stick" to the top of the column in a tight band. Instead, it travels down the column with the strong solvent plug, leading to severe band broadening and splitting.[12][13] The analyte molecules at the edge of the injection plug experience a different environment than those in the center, causing distortion.

Protocol 2: Optimizing Sample Solvent

  • Ideal State: Always aim to dissolve your sample in the initial mobile phase composition. This is the most reliable way to ensure sharp, symmetrical peaks.

  • If Solubility is an Issue: If your compound is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

    • For reversed-phase, this means using a solvent with a higher aqueous percentage.

    • Self-Validation: After dissolving the sample in a stronger solvent for stock preparation, perform the final dilution into a solvent that is weaker than or matches the mobile phase. If peak shape improves, you have validated that the sample solvent was the issue.

Scenario Sample Solvent Mobile Phase Expected Peak Shape Recommendation
Good 30% ACN / 70% Water30% ACN / 70% WaterSymmetrical, SharpIdeal. Continue with this practice.
Bad 100% Acetonitrile30% ACN / 70% WaterSplit or BroadRe-dissolve or dilute sample in mobile phase.[9]
Bad 100% DMSO30% ACN / 70% WaterSplit or BroadMinimize DMSO volume, dilute in mobile phase.
FAQ 4: My sample solvent matches the mobile phase, but my peak is still splitting. What role does pH play?

Expertise & Experience: 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid is an acidic compound. Its state of ionization is dictated by the mobile phase pH relative to its pKa. When the mobile phase pH is very close to the analyte's pKa, the compound exists as an equilibrium mixture of two forms: the neutral (protonated) acid and the charged (deprotonated) conjugate base.[1][14] These two forms can have slightly different retention times on the column, leading to a broadened or split peak.[11]

The "pH 2 Rule": To ensure a single, stable form of the analyte is present, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.[1]

  • For an Acid: To keep it in its neutral, more retained form, the mobile phase pH should be at least 2 units below its pKa. (pH < pKa - 2).[1]

While the exact pKa for this molecule is not readily published, similar benzoic acid derivatives have pKa values in the 3.0 to 4.5 range. Therefore, operating with a mobile phase pH in this range is highly risky.

Protocol 3: Mobile Phase pH Adjustment and Buffering

  • Objective: Set the mobile phase pH to ~2.5 to ensure the complete protonation of the carboxylic acid group.

  • Buffer Selection: A buffer is essential to resist small changes in pH that can drastically alter retention and peak shape.[13] A phosphate or formate buffer is effective in this pH range. Formate is often preferred for LC-MS compatibility.[1]

  • Step-by-Step Preparation (0.1% Formic Acid, pH ≈ 2.7):

    • Measure 999 mL of HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly. This aqueous solution is now your "A" solvent. Your organic "B" solvent would be Acetonitrile or Methanol.

    • Crucially: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[15]

  • Self-Validation: Analyze your sample using the buffered, low-pH mobile phase. A significant improvement in peak symmetry (reduction of splitting/tailing) validates that pH was the root cause.

FAQ 5: I've addressed the solvent and pH, but I still see a small shoulder on my main peak. What's next?

If you have systematically eliminated hardware, solvent, and pH issues, you should consider the possibility of co-elution.

  • Is it an Impurity or Degradant? The shoulder could be a closely related impurity or a degradation product of your main compound.

  • Is it a Co-eluting Excipient? If analyzing a formulated product, an excipient from the matrix could be interfering.

Protocol 4: Verifying Co-elution

  • Reduce Injection Volume: Inject a smaller volume or a more dilute sample.[3] If the "split" peak resolves into two distinct, smaller peaks, it strongly suggests co-elution of two different compounds.[2] If the peak shape remains the same but is just smaller, co-elution is less likely.

  • Change Method Selectivity: To confirm, alter the separation conditions to see if the two peaks can be fully resolved.

    • Change Organic Modifier: If using Acetonitrile, try a method with Methanol. The different solvent properties can alter selectivity.

    • Adjust Gradient Slope: Make the gradient shallower (e.g., from a 5-minute to a 10-minute gradient). This gives more time for closely eluting compounds to separate.

    • Change Stationary Phase: A different column chemistry (e.g., a Phenyl-Hexyl instead of a C18) will provide different selectivity and may resolve the peaks.

References

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?[Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ResearchGate. (n.d.). (PDF) Split peaks as a phenomenon in liquid chromatography. [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • PubMed. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. [Link]

  • PubMed. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • ALWSCI. (2026). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. [Link]

  • Element Lab Solutions. (2017). Sample Diluent Effects in HPLC. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Sepawa. (n.d.). TROUBLESHOOTING GUIDE – HPLC. [Link]

  • ResearchGate. (2018). Peak splitting with same column and different samples...cause and can I fix it?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, severe impurity profiles when scaling up the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, severe impurity profiles when scaling up the synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid from a benchtop flask to a pilot-plant reactor.

This compound is a critical intermediate for functionalized benzisoxazole APIs. The classical Posner reaction—condensing 7-bromo-4-hydroxycoumarin with hydroxylamine—is elegant on paper but highly sensitive to mass transfer limitations, localized heating, and pH fluctuations at scale. This guide dissects the causality behind common scale-up failures and provides a self-validating, field-proven protocol to ensure high purity and yield.

Mechanistic Overview of Scale-Up Side Reactions

Before troubleshooting, it is vital to understand the competing kinetic pathways in your reactor. The diagram below maps the desired cyclization against the three most common degradation routes encountered during scale-up.

ScaleUpPathways SM 7-Bromo-4-hydroxycoumarin + Hydroxylamine INT Ring-Opened Oxime Intermediate SM->INT Base-promoted lactone opening PROD 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (Target Product) INT->PROD N-O Cyclization (Controlled pH) BYP1 O-hydroxy-acetophenone-oxime (Hydrolysis Byproduct) INT->BYP1 Strong base / H2O (Side reaction) BYP2 6-Bromo-3-methylbenzo[d]isoxazole (Decarboxylation Byproduct) PROD->BYP2 Localized heating (-CO2)

Reaction pathways showing target benzisoxazole formation and major scale-up byproducts.

Troubleshooting Guide & FAQs

Q1: During the cyclization step, our HPLC shows a massive spike in an oxime byproduct, drastically reducing our yield. What is causing this? A1: You are observing the formation of an O-hydroxy-acetophenone-oxime derivative. As documented in[1], the classical Posner reaction often utilizes metallic sodium or strong alkoxides to open the coumarin lactone ring. However, in a large reactor, the extended addition times mean the uncyclized intermediate sits in a strongly basic, aqueous-alcoholic environment for hours. Causality & Fix: Strong bases prematurely open the coumarin and trap it in an unreactive state, leading to competitive hydrolysis rather than the desired N-O bond formation[1]. Switch to a milder base system (e.g., controlled addition of aqueous NaOH to strictly maintain a pH of 7.5–8.5). This ensures the lactone opens synchronously with hydroxylamine attack, favoring intramolecular cyclization over intermolecular degradation.

Q2: Our isolated product contains 5-15% of 6-bromo-3-methylbenzo[d]isoxazole. How can we prevent this? A2: This is a classic thermal decarboxylation byproduct. The acetic acid moiety at the C3 position of the benzisoxazole ring is highly susceptible to decarboxylation. In a 50 L or larger reactor, poor heat dissipation near the reactor jacket creates "wall effects." Even if your internal probe reads 45°C, the fluid boundary layer near the jacket may exceed the decarboxylation threshold (>60°C). Causality & Fix: The activation energy for the loss of CO 2​ is lowered by the electron-withdrawing nature of the benzisoxazole ring[1]. To prevent this, strictly limit the jacket temperature differential ( ΔT ) to no more than 10°C above the target internal temperature. Furthermore, during the final pH adjustment, avoid using strong mineral acids (like 50% sulfuric acid) which create highly acidic, exothermic hot spots[1]. Use a weaker acid like citric acid with vigorous agitation.

Q3: We occasionally see a ring-opened salicylonitrile impurity (4-bromo-2-hydroxybenzonitrile). Why does the benzisoxazole ring break apart? A3: Benzisoxazoles are notoriously sensitive to base-promoted N-O bond cleavage. If the reaction mixture is kept at a high pH (>10) for extended periods during workup, the target molecule undergoes base-promoted elimination (related to the Boulton-Katritzky rearrangement pathway), breaking the N-O bond to form a cyanophenol derivative, a phenomenon well-documented for functionalized benzo[d]isoxazoles in the [2]. Causality & Fix: The N-O bond is highly polarized. Hydroxide ions can abstract an available proton or attack the ring, triggering an electron cascade that irreversibly opens the heterocycle[2]. Ensure that the reaction mixture is quenched and neutralized immediately after the cyclization is complete. Never leave the basic reaction mixture stirring overnight.

Quantitative Impurity Data Summary
Impurity / Side ProductMechanism of FormationTypical RRT (HPLC)Acceptable Limit (ICH Q3A)Primary Mitigation Strategy
O-hydroxy-acetophenone-oxime Premature lactone hydrolysis via strong base0.85< 0.15%Use pH-stat dosing (pH 7.5-8.5); avoid Na metal.
6-Bromo-3-methylbenzo[d]isoxazole Thermal decarboxylation of C3-acetic acid1.20< 0.10%Limit jacket ΔT ; dry under high vacuum at < 40°C.
4-Bromo-2-hydroxybenzonitrile Base-promoted N-O bond cleavage1.35< 0.10%Immediate acidic quench post-reaction; avoid pH > 10.
Optimized Scale-Up Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in In-Process Controls (IPCs) are met.

Step 1: Hydroxylamine Free-Basing

  • Charge a 50 L glass-lined reactor with hydroxylamine sulfate (1.5 eq) and purified water (5 vol). Cool the mixture to 5°C.

  • Slowly dose aqueous NaOH (30% w/w) to adjust the pH to 8.0, maintaining the internal temperature < 15°C. Self-Validation Check: The solution must remain completely clear. Any turbidity indicates localized precipitation of the free base, requiring a temporary halt in dosing and an increase in impeller RPM until resolved.

Step 2: Substrate Addition

  • Dissolve 7-bromo-4-hydroxycoumarin (1.0 eq) in ethanol (10 vol).

  • Transfer the ethanolic solution to the reactor over 45 minutes via a subsurface dip tube to prevent splashing and crust formation on the reactor walls. Maintain the internal temperature at 20–25°C.

Step 3: Cyclization via pH-Stat Control

  • Heat the mixture gently to an internal temperature of 40°C. Critical: Do not exceed a jacket temperature of 50°C to prevent wall-effect decarboxylation.

  • As the lactone opens and reacts, the pH will naturally drop. Use an automated pH-stat doser to add 10% NaOH, maintaining the pH strictly between 7.5 and 8.5. Self-Validation Check (IPC): Pull a 1 mL aliquot every 2 hours, quench immediately in 0.1 N HCl, and analyze via HPLC at 254 nm. The cyclization is deemed complete only when the uncyclized oxime intermediate peak (RRT 0.85) is ≤ 1.0 a/a%.

Step 4: Quench and Precipitation

  • Once the IPC passes, immediately cool the reactor to 10°C to halt any base-promoted N-O cleavage.

  • Slowly dose 10% aqueous citric acid until the pH reaches 3.0. Causality Note: Citric acid is explicitly chosen over sulfuric acid to prevent highly acidic, exothermic localized hot spots that trigger the formation of the 6-bromo-3-methylbenzo[d]isoxazole impurity.

Step 5: Isolation and Drying

  • Filter the precipitated product via a Nutsche filter. Wash the wet cake with cold water (3 x 2 vol) to remove residual salts.

  • Dry the wet cake in a vacuum oven at 35°C under high vacuum (< 50 mbar). Self-Validation Check: Monitor the drying process via Loss on Drying (LOD). Do not increase the oven temperature to accelerate drying; doing so will linearly increase the decarboxylation impurity.

References
  • Title: Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Source: Beilstein Journal of Organic Chemistry, 2024, 20, 113. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid and 1,2-Benzisoxazole-3-acetic Acid for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a "privileged structure," forming the core of numerous compounds with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a "privileged structure," forming the core of numerous compounds with diverse and significant pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of two key analogs: the unsubstituted 1,2-benzisoxazole-3-acetic acid and its brominated counterpart, 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid . While direct comparative studies are scarce, this analysis synthesizes available data on the parent compounds and their derivatives to offer valuable insights for researchers in drug discovery and development.

Introduction to the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system, a fusion of a benzene and an isoxazole ring, is a versatile building block in the synthesis of a wide array of biologically active molecules.[2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, analgesic, anticonvulsant, antipsychotic, and neuroprotective effects.[3][4][5][6] The structural rigidity and unique electronic properties of the benzisoxazole nucleus allow for specific interactions with various biological targets, making it a focal point for the development of novel therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds, as these influence solubility, permeability, and metabolic stability. Below is a comparative summary of the two subject compounds.

Property2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid1,2-Benzisoxazole-3-acetic acid
Molecular Formula C₉H₆BrNO₃[6]C₉H₇NO₃
Molecular Weight 256.06 g/mol [6]177.16 g/mol
CAS Number 540750-32-1[6]4865-84-3
Appearance SolidWhite to light yellow crystalline powder[4]
Melting Point Not specified127 - 131 °C[4]
LogP (Predicted) ~2.5 (Increased lipophilicity due to bromine)~1.6[7]

The introduction of a bromine atom at the 6-position significantly increases the molecular weight and predicted lipophilicity (LogP) of the molecule. This modification can have profound effects on its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target binding, but also possibly affecting solubility and metabolism.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these benzisoxazole acetic acid derivatives can be approached through several established methods.

Synthesis of 1,2-Benzisoxazole-3-acetic Acid

A common and efficient method for the synthesis of 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.[8] This reaction proceeds through a ring-opening and subsequent recyclization mechanism to yield the desired product. An alternative route starts from 3-methyl-1,2-benzisoxazole.[9]

cluster_synthesis Synthesis of 1,2-Benzisoxazole-3-acetic Acid 4-Hydroxycoumarin 4-Hydroxycoumarin 1,2-Benzisoxazole-3-acetic_acid 1,2-Benzisoxazole-3-acetic_acid 4-Hydroxycoumarin->1,2-Benzisoxazole-3-acetic_acid Hydroxylamine, Base Hydroxylamine Hydroxylamine cluster_synthesis_bromo Proposed Synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Substituted_o-hydroxyacetophenone_oxime Substituted_o-hydroxyacetophenone_oxime Brominated_Intermediate Brominated_Intermediate Substituted_o-hydroxyacetophenone_oxime->Brominated_Intermediate Base-catalyzed cyclization Base Base Final_Product 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid Brominated_Intermediate->Final_Product Further functionalization

A plausible synthetic pathway for the 6-bromo derivative.

Comparative Biological Activities and Therapeutic Potential

The true value of these scaffolds lies in their biological activities. While direct comparative data is limited, we can infer their potential by examining studies on their derivatives.

Anti-inflammatory and Analgesic Potential

The benzisoxazole scaffold is a known pharmacophore in the design of anti-inflammatory and analgesic agents. [4][5]Many derivatives are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. [10][11] 1,2-Benzisoxazole-3-acetic Acid Derivatives: Derivatives of the unsubstituted parent compound have shown significant anti-inflammatory and analgesic activities in various preclinical models. For instance, certain substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives demonstrated notable inhibition in the carrageenan-induced paw edema model and the acetic acid-induced writhing test in rats. [5][10]Some isoxazole derivatives have been shown to be potent and selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. [12] 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Derivatives: The introduction of a halogen atom, such as bromine, at the 6-position of the benzisoxazole ring can significantly influence biological activity. Halogenation can enhance the lipophilicity of the molecule, potentially leading to better membrane penetration and target engagement. While specific data for 6-bromo-substituted acetic acid derivatives are lacking, studies on other halogenated benzisoxazoles suggest that this substitution can modulate activity. For example, the introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity and neurotoxicity. [3]It is plausible that 6-bromo substitution could similarly impact anti-inflammatory and analgesic properties, a hypothesis that warrants experimental validation.

cluster_inflammation Arachidonic Acid Cascade and COX Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzisoxazole_Derivatives Benzisoxazole Derivatives (Potential COX Inhibitors) Benzisoxazole_Derivatives->COX-1_COX-2 Inhibition

Benzisoxazole derivatives may exert anti-inflammatory effects by inhibiting COX enzymes.
Neuroprotective and Anticonvulsant Activities

The benzisoxazole scaffold is also prominent in the development of central nervous system (CNS) active agents.

1,2-Benzisoxazole-3-acetic Acid Derivatives: Derivatives of this scaffold have been explored for their neuroprotective and anticonvulsant properties. For example, some 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity in animal models. [3]Furthermore, certain benzoxazole derivatives have demonstrated neuroprotective effects in models of Alzheimer's disease by protecting neuronal cells from β-amyloid-induced toxicity. [13] 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid Derivatives: As mentioned, halogenation can impact CNS activity. The increased lipophilicity from the bromine substitution could potentially enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs. This suggests that derivatives of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid could be promising candidates for the development of novel anticonvulsant or neuroprotective agents. However, this remains a hypothesis pending experimental investigation.

Experimental Protocols for Evaluation

To empirically compare the potential of these two compounds, standardized in vitro and in vivo assays are essential.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

[11] Objective: To determine the inhibitory potency (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, Diclofenac for non-selective)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) measurement

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable reagent (e.g., HCl).

  • Measure the concentration of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity

[14] Objective: To evaluate the peripheral analgesic activity of the test compounds in a mouse model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution

  • Test compounds

  • Reference drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Vehicle (e.g., 1% Carboxymethyl cellulose solution)

Procedure:

  • Divide the mice into groups (n=6): vehicle control, reference drug, and test compound groups.

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for benzisoxazole and related heterocyclic derivatives, some general SAR trends can be inferred:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, can modulate potency and selectivity. [2]* The Acetic Acid Side Chain: The carboxylic acid moiety is often crucial for activity, particularly in COX inhibitors, as it can mimic the binding of arachidonic acid in the enzyme's active site. [15]Modifications to this side chain can impact potency and pharmacokinetic properties.

  • Lipophilicity: As demonstrated by the bromo-substitution, increasing lipophilicity can enhance cell permeability and target interaction but may also affect solubility and metabolic stability.

Conclusion and Future Directions

Both 1,2-benzisoxazole-3-acetic acid and 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid represent valuable starting points for the design and synthesis of novel therapeutic agents.

  • 1,2-Benzisoxazole-3-acetic acid is a well-established and versatile scaffold, with a wealth of literature supporting the diverse biological activities of its derivatives. It serves as a reliable platform for developing new compounds with anti-inflammatory, analgesic, and neuroprotective properties.

  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid , while less explored, holds significant potential. The presence of the bromine atom is a key structural modification that could lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. Further investigation into its synthesis and the biological evaluation of its derivatives is highly warranted.

For researchers in drug discovery, the choice between these two scaffolds will depend on the specific therapeutic target and the desired structure-activity relationship. The unsubstituted analog offers a more predictable starting point, while the brominated version presents an opportunity for exploring novel chemical space and potentially developing compounds with superior properties.

References

Click to expand
  • Ravi Kiran, B., et al. (2015). Synthesis, Evaluation of Analgesic and Anti-inflammatory Activities of Substituted 1,2-Benzoxazolone and 3-Chloro-1,2-Benzoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(7), 2918-25.
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-3.
  • Zhang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5429.
  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold in medicinal chemistry. MedChemComm, 8(11), 2023-2035.
  • BenchChem. (2025).
  • Yadav, P., & Singh, R. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 14(1), 35-41.
  • Raut, S. Y., et al. (2007). Synthesis and evaluation of analgesic and anti-inflammatory activities of some novel Schiff bases of diclofenac. Pharmacologyonline, 2, 172-186.
  • Srivastava, V., et al. (2019). Synthesis and biological evaluation of novel benzoxazole derivatives as potential anti-Alzheimer's agents. Arabian Journal of Chemistry, 12(8), 2357-2368.
  • Alam, W., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1276, 134763.
  • Chem-Impex International Inc. 1,2-Benzisoxazole-3-acetic acid.
  • Safak, C., et al. (1996).
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)
  • Kiran, B. R., et al. (2015). Synthesis, evaluation of analgesic and anti-inflammatory activities of substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(7), 2918-2925.
  • Rohit Jaysing Bhor, et al. (2023). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Advances in Pharmacology and Pharmacy, 11(1), 46-56.
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(26), 2893-2915.
  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.
  • Sasikumar, M., et al. (2016). Synthesis and evaluation of anti-inflammatory and antibacterial activities of some 1, 2-benzisoxazole derivatives. International Journal of Current Pharmaceutical Research, 8(4), 64-67.
  • Anzini, M., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Bioorganic & Medicinal Chemistry, 83, 117242.
  • Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(9), e2100147.
  • Sigma-Aldrich. 1,2-Benzisoxazole-3-acetic Acid.
  • Al-Otaibi, F. A., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2307.
  • Subramaniam, S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Gualtieri, F., & Giannella, M. (1978). Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical & Pharmaceutical Bulletin, 26(11), 3291-3296.
  • Garg, N. K., et al.
  • Tokyo Chemical Industry Co., Ltd. 1,2-Benzisoxazole-3-acetic Acid.
  • BenchChem. (2025). A Comparative Guide to 1,2-Benzisoxazole and Other Heterocyclic Scaffolds in Drug Design.
  • Casini, G., Gualtieri, F., & Stein, M. L. (1965). On 1,2-Benzisoxazole-3-acetic Acid. Il Farmaco; edizione scientifica, 20(12), 808-15.
  • Kumar, A., et al. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3061.
  • Wang, X., et al. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & medicinal chemistry, 24(22), 5849-5857.
  • Chikhaliya, K. H., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 246-259.
  • Zaikin, V. G., & Borisov, R. S. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-87.
  • Ghorab, M. M., et al. (2019). Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. Bioorganic chemistry, 86, 440-451.
  • US Patent 7,291,742 B2. (2007).
  • El-Sayed, M. A. A., et al. (2023).
  • Advanced ChemBlocks Inc. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Amino Acids, 53(1), 123-135.
  • Kasnia, R., et al.
  • Nasim, N., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 27(21), 7247.
  • BenchChem. (2025). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia.
  • Russian Federation Patent RU2272037C9. (2006). Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
  • Sigma-Aldrich. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Sources

Comparative

Mass Spectrometry Validation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid: A Comprehensive Comparison Guide

Introduction 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a highly specialized halogenated heterocyclic building block. It is frequently utilized in the drug discovery pipeline to synthesize advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) is a highly specialized halogenated heterocyclic building block. It is frequently utilized in the drug discovery pipeline to synthesize advanced therapeutics, including multitarget-directed ligands for neurodegenerative diseases[1] and novel sulfonamide-based anticonvulsants[2].

Validating the structural integrity and purity of this precursor is analytically challenging. The molecule contains two highly labile features: the inherently strained N-O bond of the benzisoxazole ring and an acetic acid moiety prone to thermal decarboxylation. As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) techniques for this compound, providing a self-validating experimental protocol grounded in gas-phase ion chemistry.

Technique Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When analyzing halogenated benzisoxazole-acetic acids, the choice of ionization technique dictates the accuracy of the structural information retrieved.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is the superior method for this compound. In negative ion mode (ESI-), the carboxylic acid readily deprotonates to yield a stable [M-H]- ion, preserving the intact molecule. In positive ion mode (ESI+), the [M+H]+ ion is observed, though it requires careful tuning of capillary voltages to prevent in-source fragmentation.

  • GC-EI-MS (Hard Ionization): While Electron Impact (EI) provides highly reproducible spectral libraries and rich fragmentation for structural elucidation[3], the thermal instability of the acetic acid side chain at standard GC injection port temperatures (>250°C) leads to spontaneous decarboxylation. Consequently, the molecular ion is frequently absent, replaced by a dominant [M-COOH]+ base peak, which obscures intact mass confirmation.

Quantitative Performance Comparison
Performance MetricLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Molecular Ion Stability High ([M-H]- clearly visible)Low (Thermal decarboxylation common)
Isotopic Signature (79Br/81Br) Preserved in precursor ion (1:1 ratio)Preserved only in fragment ions
Sensitivity (LOD) ~0.5 ng/mL~10 ng/mL
Sample Preparation Direct dilution (MeOH/H2O)Requires derivatization (e.g., TMS ester)
Primary Application Intact mass confirmation, impurity profilingStructural elucidation of fragments

Mechanistic Insights: Fragmentation Pathways

Understanding the gas-phase ion chemistry of benzisoxazoles is crucial for interpreting tandem MS spectra[4]. The fragmentation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is driven by three primary mechanisms:

  • Decarboxylation: The initial loss of the carboxyl group (as HCOOH or CO2) from the precursor ion.

  • N-O Bond Cleavage: Collision-induced dissociation (CID) triggers the cleavage of the strained N-O bond, followed by the expulsion of CO, a hallmark of 1,2-benzisoxazole derivatives[4].

  • Bromine Isotope Pattern: The presence of the bromine atom provides a built-in validation mechanism. Any fragment retaining the bromine atom will exhibit the characteristic 1:1 isotopic doublet separated by 2 Da (79Br and 81Br).

Fragmentation M_ion Precursor Ion [M+H]+ m/z 256.0 / 258.0 Decarboxylation Loss of HCOOH m/z 210.0 / 212.0 M_ion->Decarboxylation - HCOOH (46 Da) BromineLoss Loss of Br• Radical m/z 177.1 M_ion->BromineLoss - Br• (79/81 Da) RingCleavage Ring Opening & -CO m/z 182.0 / 184.0 Decarboxylation->RingCleavage - CO (28 Da)

Primary CID fragmentation pathways of protonated 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure rigorous validation, the following protocol utilizes a self-validating approach where the 1:1 isotopic ratio of Bromine serves as an internal quality control check for peak assignment, eliminating false positives from isobaric impurities.

Step 1: Sample Preparation
  • Causality & Rationale: Dissolution must occur without heat to prevent premature thermal decarboxylation of the acetic acid moiety.

  • Procedure: Dissolve 1.0 mg of 5[5] in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (85% Water / 15% Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC Separation
  • Causality & Rationale: A rapid gradient on a sub-2-micron column ensures sharp peak shapes and resolves the target compound from unreacted bromophenol precursors[2].

  • Procedure:

    • Column: C18, 2.1 × 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 15% B to 95% B over 4.0 minutes, hold for 1.5 minutes, return to 15% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-MS/MS)
  • Causality & Rationale: Negative mode is selected to exploit the acidic nature of the molecule. Capillary voltage is kept intentionally low to stabilize the [M-H]- ion and prevent in-source fragmentation.

  • Procedure:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

    • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both the precursor ion and deep fragmentation (N-O cleavage).

    • Transitions Monitored (MRM): m/z 253.9 → 209.9 (Primary quantifier, loss of CO2); m/z 255.9 → 211.9 (Qualifier, confirming the 81Br isotope).

MS_Workflow SamplePrep Sample Prep (1 µg/mL, No Heat) Injection UHPLC Separation (C18, Gradient) SamplePrep->Injection 2 µL Ionization ESI- Ionization (Capillary: 2.5 kV) Injection->Ionization Eluent MassAnalysis Tandem MS (MRM: 253.9 -> 209.9) Ionization->MassAnalysis [M-H]- Ions Validation Data Validation (Confirm 1:1 Br Ratio) MassAnalysis->Validation Spectra

Step-by-step LC-ESI-MS/MS validation workflow ensuring isotopic verification.

Conclusion

For the rigorous validation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, LC-ESI-MS/MS significantly outperforms GC-EI-MS. By leveraging soft ionization techniques, researchers bypass the thermal instability of the acetic acid moiety, allowing for accurate intact mass confirmation. Furthermore, monitoring the characteristic 79Br/81Br isotopic signature through targeted MRM transitions provides a self-validating mechanism, ensuring high confidence in structural confirmation for downstream drug development applications.

References

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC.[1]

  • A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. ResearchGate.[2]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[3]

  • Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. ResearchGate.[4]

  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid Product Specifications. AChemBlock.[5]

Sources

Validation

A Senior Application Scientist's Guide to the Binding Affinity of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Analogs as Aldose Reductase Inhibitors

This guide provides a comprehensive technical overview of 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid and its analogs as potential inhibitors of aldose reductase (AKR1B1). While a complete quantitative structure-activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid and its analogs as potential inhibitors of aldose reductase (AKR1B1). While a complete quantitative structure-activity relationship (SAR) for this specific analog series is not extensively documented in publicly available literature, this document synthesizes established principles of aldose reductase inhibition to predict the binding affinity landscape of these compounds. We will delve into the mechanism of AKR1B1, the structural basis for its inhibition, and provide detailed experimental protocols for researchers aiming to evaluate such compounds.

Introduction: The Therapeutic Promise of Aldose Reductase Inhibition

Diabetes mellitus is a global health crisis, and its long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts, are major contributors to patient morbidity. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AKR1B1).[1] Under hyperglycemic conditions, AKR1B1 catalyzes the first and rate-limiting step of the polyol pathway, converting excess glucose to sorbitol.[1] The intracellular accumulation of sorbitol leads to osmotic stress and a cascade of downstream pathological events. Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to mitigate these debilitating complications.

The 2-(benzo[d]isoxazol-3-yl)acetic acid scaffold has emerged as a promising chemotype for the development of potent and selective aldose reductase inhibitors (ARIs). The parent compound, 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid, possesses the key structural features generally recognized for effective AKR1B1 inhibition: a planar heterocyclic ring system and a carboxylic acid moiety. This guide will explore the nuances of how structural modifications to this scaffold are predicted to influence binding affinity to the aldose reductase active site.

The Target: Aldose Reductase (AKR1B1) and Its Active Site

Aldose reductase is a member of the aldo-keto reductase superfamily. Its active site can be broadly divided into two key regions: the anionic binding pocket and a larger, more dynamic specificity pocket. The anionic binding pocket is responsible for anchoring the acidic headgroup of many inhibitors, while the specificity pocket accommodates the more variable, hydrophobic portions of the ligand.

A crucial component of the active site is the cofactor NADPH, which provides the reducing equivalents for the conversion of glucose to sorbitol. The binding of inhibitors often involves interactions with both the enzyme and the nicotinamide ring of the cofactor.

Predicted Structure-Activity Relationship (SAR) of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Analogs

In the absence of a comprehensive experimental dataset for the 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid series, we can extrapolate a predicted SAR based on the known binding modes of other carboxylic acid-containing ARIs.

The Essential Role of the Acetic Acid Moiety

The carboxylic acid group is the lynchpin of binding for this class of inhibitors. It is predicted to form strong ionic and hydrogen bond interactions with positively charged and polar residues within the anionic binding pocket of AKR1B1, such as Tyr48, His110, and Trp111. Any modification that removes or significantly alters the pKa of this group is expected to drastically reduce binding affinity.

The Benzo[d]isoxazole Core as a Hydrophobic Scaffold

The bicyclic benzo[d]isoxazole ring system serves as a rigid scaffold that positions the acetic acid moiety for optimal interaction with the anionic pocket. This hydrophobic core is likely to engage in van der Waals and pi-stacking interactions with nonpolar residues in the active site.

The Influence of Substituents on the Benzene Ring

The nature and position of substituents on the benzene ring of the benzo[d]isoxazole core are anticipated to be the primary modulators of binding affinity and selectivity within this analog series.

  • Position: The 6-position, as in the parent compound, is a key vector for modification. Substituents at this position can extend into the specificity pocket, allowing for the fine-tuning of hydrophobic and electronic interactions.

  • Electronic Effects: Electron-withdrawing groups, such as the bromo group in the parent compound, can influence the electronic distribution of the ring system and potentially enhance interactions with the protein. Halogens like fluorine and chlorine are common in potent ARIs and are expected to be favorable.

  • Steric Effects: The size and shape of the substituent will be critical. Bulky groups may clash with the walls of the active site, leading to a loss of affinity. Conversely, appropriately sized hydrophobic groups could occupy sub-pockets within the active site, increasing binding affinity.

The following table outlines the predicted impact of various substitutions on the binding affinity, with 2-(6-bromobenzo[d]isoxazol-3-yl)acetic acid serving as the reference compound.

Analog Modification Predicted Impact on Binding Affinity (IC50/Ki) Rationale
1 2-(Benzo[d]isoxazol-3-yl)acetic acidHigher (Weaker Affinity)Removal of the electron-withdrawing bromo group may reduce favorable electronic interactions.
2 2-(6-Chlorobenzo[d]isoxazol-3-yl)acetic acidSimilar or Slightly LowerChlorine is also a halogen and can participate in similar interactions as bromine.
3 2-(6-Fluorobenzo[d]isoxazol-3-yl)acetic acidSimilar or Slightly LowerFluorine is a smaller halogen and may offer a different balance of steric and electronic properties.
4 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acidVariableA small alkyl group could enhance hydrophobic interactions if it fits well within a sub-pocket.
5 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acidVariableThe methoxy group can act as a hydrogen bond acceptor and has different electronic properties than a halogen.
6 2-(5,7-Difluorobenzo[d]isoxazol-3-yl)acetic acidPotentially Lower (Stronger Affinity)Multiple fluorine substitutions are a common feature in potent ARIs, often leading to enhanced binding.

Experimental Protocols

To empirically determine the binding affinities of these analogs, the following experimental protocols are recommended.

General Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Analogs

A general synthetic route to this class of compounds can be adapted from established methods. The following is a representative scheme.

Synthesis_Workflow cluster_0 Step 1: Formation of the Benzo[d]isoxazole Core cluster_1 Step 2: Functionalization at the 3-Position start Substituted 2-Hydroxyacetophenone reagent1 Hydroxylamine Hydrochloride, Sodium Acetate start->reagent1 intermediate1 Oxime Intermediate reagent1->intermediate1 reagent2 Base (e.g., KOH) intermediate1->reagent2 product1 Substituted 3-Methylbenzo[d]isoxazole reagent2->product1 product1_2 Substituted 3-Methylbenzo[d]isoxazole product1->product1_2 Proceeds to Step 2 reagent3 Strong Base (e.g., n-BuLi), then CO2 product1_2->reagent3 product2 2-(Substituted-benzo[d]isoxazol-3-yl)acetic acid reagent3->product2

Caption: General synthetic workflow for 2-(benzo[d]isoxazol-3-yl)acetic acid analogs.

In Vitro Aldose Reductase Inhibition Assay

A spectrophotometric assay is a robust and widely used method to determine the inhibitory potential of compounds against AKR1B1.

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

  • Purified recombinant human aldose reductase (AKR1B1)

  • Potassium phosphate buffer (100 mM, pH 6.2)

  • NADPH

  • DL-glyceraldehyde

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 100 mM) in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., epalrestat) in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Test compound solution (or vehicle for control)

      • Diluted AKR1B1 enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate and Measure:

    • Initiate the reaction by adding NADPH and DL-glyceraldehyde to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition_Assay_Workflow start Prepare Reagents (Buffer, NADPH, Substrate, Inhibitors) setup Set up 96-well plate with Enzyme, Buffer, and Inhibitor start->setup preincubate Pre-incubate at 37°C (10 min) setup->preincubate initiate Initiate reaction with NADPH and Substrate preincubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze calculate_ic50 Determine IC50 values from Dose-Response Curve analyze->calculate_ic50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Visualizing the Mechanism: The Polyol Pathway

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.

Polyol_Pathway cluster_enzymes Polyol Pathway Glucose Glucose (High Levels) AKR1B1 Aldose Reductase (AKR1B1) Target of Inhibition Glucose->AKR1B1 NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AKR1B1->Sorbitol AKR1B1->Complications NADPH Depletion -> Oxidative Stress SDH->Fructose

Caption: The role of aldose reductase in the polyol pathway and diabetic complications.

Conclusion and Future Directions

The 2-(benzo[d]isoxazol-3-yl)acetic acid scaffold represents a promising starting point for the development of novel aldose reductase inhibitors. Based on established SAR principles, modifications to the 6-position of the benzo[d]isoxazole ring with small, electron-withdrawing groups are predicted to be a fruitful avenue for enhancing binding affinity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of such analogs.

Further research is critically needed to generate a comprehensive, quantitative SAR for this specific series. Such data would enable the rational design of next-generation ARIs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new therapies to combat the devastating complications of diabetes.

References

  • Mylari, B. L., Zembrowski, W. J., Beyer, T. A., Aldinger, C. E., & Siegel, T. W. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 35(12), 2155–2162.
  • Rapposelli, S., Da Settimo, F., Digiacomo, M., La Motta, C., Lapucci, A., Sartini, S., & Vanni, M. (2011). Synthesis and biological evaluation of 2-oxo-2,3-dihydro-3H-spiro[chromene-4,5-[1][2]oxazolidin]-3'yl]acetic acid derivatives as aldose reductase inhibitors. Archiv der Pharmazie, 344(6), 372–385.

  • Reddy, G. B., & Satyanarayana, A. (2013). Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications.
  • Zhu, C., Zhang, S., He, M., Gui, D., Ma, B., Jing, C., ... & Yu, Q. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 53(23), 8177–8185.
  • Demir, Y., Akkemik, E., & Küfrevioğlu, Ö. İ. (2022). The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions. Journal of Biochemical and Molecular Toxicology, 36(8), e23098.

Sources

Comparative

A Comparative Guide to the Analytical Method Validation of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and quality are critical for the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization and quality control. This guide will compare and contrast the most common analytical techniques used for this purpose, focusing on High-Performance Liquid Chromatography (HPLC) as the primary method, along with discussions on Gas Chromatography (GC) and spectroscopic methods where applicable. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) and the new Q14, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[4][5][6][7][8][9][10][11]

The Importance of a Stability-Indicating Method

A crucial aspect of analytical method validation for pharmaceutical ingredients is the development of a "stability-indicating" method.[12][13][14] This type of method is capable of accurately and selectively quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any process-related impurities.[11] This is paramount for ensuring the stability and shelf-life of the drug substance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For a non-volatile and UV-absorbing compound like 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used analytical technique.[12][15][16] Its versatility, high resolution, and sensitivity make it ideal for both quantification (assay) and impurity profiling.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The choices made at each step are driven by the physicochemical properties of the analyte and the desired performance of the method, as defined by the Analytical Target Profile (ATP).[5][7]

  • Column Selection: A C18 stationary phase is a common starting point for moderately polar compounds like 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. The particle size (e.g., 5 µm or smaller) and column dimensions (e.g., 4.6 x 150 mm) are chosen to balance efficiency, resolution, and analysis time.[12][17]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol).[12][17] For an acidic compound, maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-3) ensures that the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility. A buffer such as phosphate or formate is used to maintain a consistent pH. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For compounds with aromatic rings and heteroatoms, this is often in the range of 220-300 nm.

  • Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for stability-indicating methods.[17] This allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar degradation products.

A Self-Validating HPLC Protocol

The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any samples are analyzed.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water[17]

    • Mobile Phase B: Acetonitrile[17]

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: To be determined by UV scan (e.g., 254 nm)

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Prepare a standard solution of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid at a concentration of approximately 100 µg/mL.

    • Inject the standard solution six replicate times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%[18][19]

      • Tailing factor ≤ 2.0

      • Theoretical plates > 2000

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions to generate degradation products.[12][17]

    • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and cool white fluorescent light.

    • Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other (resolution > 1.5).

dot

Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Optimize Optimize HPLC Parameters MD_Start->MD_Optimize Initial Screening MD_Forced_Deg Forced Degradation Studies MD_Optimize->MD_Forced_Deg Preliminary Method V_Protocol Prepare Validation Protocol MD_Forced_Deg->V_Protocol Finalized Method V_SST System Suitability Testing (SST) V_Protocol->V_SST V_Params Validate Parameters (Accuracy, Precision, etc.) V_SST->V_Params V_Report Prepare Validation Report V_Params->V_Report Technique_Comparison cluster_Quantitative Quantitative Analysis cluster_Qualitative Qualitative Analysis / Identification HPLC HPLC (Assay, Impurities) GC GC (Residual Solvents) FTIR FT-IR (Functional Groups) NMR NMR (Structure Elucidation) MS MS (Impurity ID) Analyte 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid Analyte->HPLC Primary Technique Analyte->GC Specific Application Analyte->FTIR Analyte->NMR Analyte->MS

Sources

Validation

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid vs other brominated benzisoxazoles

An objective, deep-dive analysis into the structural, electronic, and functional dynamics of brominated benzisoxazoles, designed for researchers and drug development professionals. The Strategic Role of the Benzisoxazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive analysis into the structural, electronic, and functional dynamics of brominated benzisoxazoles, designed for researchers and drug development professionals.

The Strategic Role of the Benzisoxazole Scaffold in Drug Discovery

When designing small-molecule therapeutics, the selection of a heterocyclic core is rarely arbitrary. The benzisoxazole scaffold is widely recognized as a "privileged pharmacophore" due to its presence in numerous biologically active compounds, ranging from antipsychotics to potent antimicrobial and anti-inflammatory agents [1].

Within this chemical family, halogenated derivatives—specifically brominated benzisoxazoles—have drawn significant attention. The introduction of an electron-withdrawing bromine atom onto the phenyl ring fundamentally alters the molecule's electron density, enhancing both its lipophilicity (crucial for membrane penetration) and its binding affinity to pathogenic targets [1].

As an application scientist, the critical decision often lies in selecting the right functional group at the C3 position of the isoxazole ring. This guide objectively compares 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid against its rigid carboxylic acid and ester counterparts, providing a mechanistic and experimental framework for your next synthesis or screening campaign.

Structural and Electronic Dynamics: The C3 Linker Effect

The core difference between 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS: 540750-32-1) [2] and alternatives like 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1123169-17-4) [3] lies in the methylene (-CH₂-) bridge at the C3 position.

  • Steric Flexibility vs. Rigidity: The direct attachment of a carboxylic acid to the C3 position creates a highly rigid, conjugated system. While useful for locking a molecule into a specific conformation, it can hinder induced-fit binding in complex enzyme pockets (e.g., COX-2 or microbial proteases). The acetic acid derivative introduces a rotatable bond, allowing the carboxylate moiety to pivot and optimize hydrogen bonding with target residues.

  • Electronic Isolation: The methylene bridge in the acetic acid derivative breaks the direct pi-conjugation between the electron-deficient benzisoxazole ring and the carboxylic acid. This subtly shifts the pKa of the acid, making it a more versatile building block for synthesizing amides (e.g., herbicidal acetamides) without the severe steric hindrance seen in direct C3-carboxylic acids [4].

SAR A Brominated Benzisoxazole Scaffold B 6-Bromo Substitution (Electron Withdrawing) A->B C 3-Acetic Acid Linker (Flexible H-Bonding) A->C D Enhanced Lipophilicity & Target Penetration B->D E Receptor Binding (e.g., COX-2 / Microbial Target) C->E D->E

Caption: Structure-Activity Relationship (SAR) logic of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Quantitative Physicochemical Comparison

To predict pharmacokinetic behavior (absorption, distribution, metabolism, and excretion), we must evaluate the Lipinski parameters of these building blocks. The table below summarizes the quantitative physicochemical properties that dictate their utility in drug design.

CompoundCAS NumberC3 SubstituentMolecular Weight ( g/mol )TPSA (Ų)H-Bond DonorsH-Bond Acceptors
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid 540750-32-1-CH₂-COOH256.0663.314
6-Bromobenzo[d]isoxazole-3-carboxylic acid 1123169-17-4-COOH242.0363.314
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate 1123169-23-2-COOCH₃256.0552.304

Data Note: Topological Polar Surface Area (TPSA) values indicate excellent membrane permeability potential for all three compounds (all well below the 140 Ų threshold for poor absorption).

Self-Validating Experimental Protocol: Comparative Bioactivity Screening

When evaluating the antimicrobial or anti-inflammatory efficacy of these derivatives, standardizing the assay is critical. Halogenated aromatics are notorious for causing false positives in fluorescence-based assays due to auto-fluorescence or compound aggregation.

The following protocol is designed as a self-validating system , ensuring that the causality of your results is rooted in target engagement, not assay interference.

Step-by-Step Methodology: In Vitro Target Inhibition Assay
  • Equimolar Compound Preparation:

    • Action: Dissolve the benzisoxazole derivatives in 100% molecular-grade DMSO to create 10 mM master stocks.

    • Causality: Brominated compounds have varying lipophilicity. Using DMSO ensures complete dissolution, but you must cap the final assay DMSO concentration at ≤1% v/v. Exceeding this threshold can induce solvent-mediated cytotoxicity or denature the target enzyme, confounding the true bioactivity readout.

  • Pre-Incubation Phase:

    • Action: Incubate the target enzyme (e.g., COX-2) or microbial culture with the compound for 30 minutes before adding the substrate.

    • Causality: The flexible 3-acetic acid linker of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid requires time to undergo induced-fit conformational changes within the binding pocket. Skipping pre-incubation will artificially lower the apparent potency (higher IC50) of flexible molecules compared to rigid ones.

  • Orthogonal Readout Generation (Self-Validation):

    • Action: Run a primary fluorescence-based substrate cleavage assay, immediately followed by a secondary, label-free readout (e.g., LC-MS/MS substrate depletion).

    • Causality: Because brominated heterocycles can exhibit auto-fluorescence, a single optical readout is untrustworthy. The secondary LC-MS/MS step acts as an internal control, validating that the loss of fluorescence strictly correlates with actual enzymatic inhibition.

  • Z'-Factor Calculation:

    • Action: Include vehicle controls (1% DMSO) and positive controls (e.g., Indomethacin) to calculate the Z'-factor for every plate. Reject any plate with a Z' < 0.5.

Workflow W1 Compound Prep (Equimolar) W2 Target Incubation (Enzyme/Microbe) W1->W2 W3 Readout Generation (Abs/Fluorescence) W2->W3 W4 Orthogonal Validation (LC-MS/MS) W3->W4 W5 IC50 / MIC Calculation W4->W5

Caption: Standardized, self-validating workflow for comparative bioactivity screening.

Conclusion for Drug Developers

The choice between 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid and its rigid counterparts should be dictated by the target's structural requirements. If your drug development program targets a narrow, rigid binding pocket, the 3-carboxylic acid derivative may offer higher initial affinity. However, if your goal is to synthesize a library of complex amides or target highly dynamic enzyme pockets where conformational adaptability is required, the methylene bridge of the 3-acetic acid derivative provides superior synthetic and pharmacological versatility.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: 2-(6-Bromobenzo[d]isoxazol-3-yl)
  • Title: 1123169-17-4 | 6-Bromobenzo[d]isoxazole-3-carboxylic acid Source: BLD Pharm URL
  • Title: Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives Source: Taylor & Francis Online URL
Comparative

A Comparative Guide to the Qualification of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Central to this is the use of well-characterized reference st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Central to this is the use of well-characterized reference standards. This guide provides an in-depth technical comparison of analytical methodologies for the qualification of a reference standard for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore the qualification process through the lens of two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Critical Role of a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and assay of a drug substance or drug product.[1] Its qualification is a rigorous process that establishes its fitness for its intended analytical purpose. For a molecule like 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a qualified reference standard is indispensable for:

  • Accurate quantification of the active pharmaceutical ingredient (API) in drug substance and drug product batches.

  • Identification and control of impurities arising from the manufacturing process.[2]

  • Validation of analytical methods used for quality control.

  • Ensuring lot-to-lot consistency and supporting regulatory filings.

The qualification process for a reference standard is guided by principles outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as by guidelines from the International Council for Harmonisation (ICH).[3][4][5]

A Comparative Approach to Purity Determination: HPLC vs. qNMR

Purity is a critical attribute of a reference standard. Here, we compare two orthogonal methods for its determination: HPLC with UV detection and ¹H-qNMR. Orthogonal methods, which rely on different physicochemical principles, provide a more comprehensive and reliable assessment of a compound's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation and quantification of components in a mixture. For purity assessment, the area percent method is commonly employed, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity determination.[6] It allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity. A key advantage of qNMR is that it does not require a reference standard of the analyte itself for quantification.[7]

Illustrative Comparison of Purity Assessment for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid

The following table presents illustrative data from the analysis of a candidate batch of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid using both HPLC and qNMR.

ParameterHPLC with UV Detection¹H-qNMR
Principle Chromatographic separation based on polarity, with UV detection.Molar concentration determined by the ratio of integrated ¹H NMR signals of the analyte and an internal standard.
Purity Value 99.85% (Area Percent)99.1% (w/w)
Key Strengths High sensitivity for detecting trace impurities, excellent for resolving closely related substances.Primary ratio method, high precision, provides structural confirmation, and is less susceptible to differences in detector response factors between the analyte and impurities.
Limitations Assumes equal detector response for all components, which can lead to inaccuracies. Requires a high-purity reference standard of the analyte for accurate assay determination.Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap.

Note: The discrepancy between the purity values obtained by HPLC and qNMR is not uncommon and highlights the importance of using orthogonal methods. The HPLC area percent method may overestimate purity if impurities have a lower UV response compared to the main compound. qNMR, being a molar-based technique, often provides a more accurate assessment of the absolute purity.

Experimental Protocols

HPLC Method for Purity Determination

This protocol outlines a typical reversed-phase HPLC method for the analysis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid candidate reference standard.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

¹H-qNMR Method for Purity Determination

This protocol describes the use of ¹H-qNMR with an internal standard for the absolute purity determination of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz NMR spectrometer

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Internal Standard: Maleic acid (certified reference material)

    • Pulse Sequence: A standard 90° pulse sequence with a relaxation delay of at least 5 times the longest T₁ of the signals of interest.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid candidate reference standard into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved, characteristic signal of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (e.g., the singlet of the methylene protons) and the singlet of the vinyl protons of maleic acid.

    • Calculate the purity using the following equation: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Qualification Workflow

The following diagrams illustrate the logical flow of the reference standard qualification process, from initial characterization to the comparison of analytical techniques.

G cluster_0 Reference Standard Qualification Workflow Candidate Material Candidate Material Structural Elucidation Structural Elucidation Candidate Material->Structural Elucidation Identity Confirmation Physicochemical Characterization Physicochemical Characterization Structural Elucidation->Physicochemical Characterization Structure Confirmed Purity Assessment Purity Assessment Physicochemical Characterization->Purity Assessment Properties Determined Qualified Reference Standard Qualified Reference Standard Purity Assessment->Qualified Reference Standard Purity Assigned

Caption: A high-level overview of the reference standard qualification process.

G cluster_1 Comparative Purity Assessment Candidate Standard Candidate Standard HPLC Analysis HPLC Analysis Candidate Standard->HPLC Analysis qNMR Analysis qNMR Analysis Candidate Standard->qNMR Analysis Purity by HPLC Purity by HPLC HPLC Analysis->Purity by HPLC Purity by qNMR Purity by qNMR qNMR Analysis->Purity by qNMR Compare Results Compare Results Purity by HPLC->Compare Results Purity by qNMR->Compare Results Assign Purity Value Assign Purity Value Compare Results->Assign Purity Value Orthogonal data provides confidence

Caption: Workflow for comparing HPLC and qNMR for purity assignment.

Comprehensive Characterization of the Reference Standard

Beyond purity, a comprehensive characterization of the reference standard is essential. This includes:

  • Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Plausible spectroscopic data for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid would be consistent with its structure, showing characteristic signals for the aromatic protons, the methylene protons, and the carboxylic acid proton in the ¹H NMR spectrum, and the expected number of carbon signals in the ¹³C NMR spectrum. The mass spectrum should show the molecular ion peak corresponding to its molecular weight (256.06 g/mol for C₉H₆BrNO₃).

  • Physicochemical Properties: Determination of properties such as melting point, solubility, and appearance.

  • Water Content: Quantification of water content using methods like Karl Fischer titration.

  • Residual Solvents: Analysis of residual solvents from the synthesis process, typically by headspace gas chromatography (GC), to ensure they are below the limits specified in ICH Q3C guidelines.

  • Inorganic Impurities: Assessment of inorganic impurities, if applicable.

Conclusion

The qualification of a reference standard for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a multifaceted process that underpins the quality and reliability of pharmaceutical development activities. This guide has demonstrated the value of a comparative approach, particularly utilizing the orthogonal techniques of HPLC and qNMR for purity assessment. By integrating data from multiple analytical methods and adhering to established pharmacopeial and regulatory guidelines, a well-characterized and reliable reference standard can be established, ensuring the accuracy and integrity of analytical measurements throughout the drug development lifecycle.

References

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • PatSnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Retrieved from [Link]

  • USP. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • NIST. (n.d.). Benzoxazole. NIST WebBook. Retrieved from [Link]

  • Cambrex. (n.d.). Qualified reference standards: Setting the standard for product quality. Retrieved from [Link]

  • Jilani, J. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Acta Poloniae Pharmaceutica, 77(5), 717-723.
  • Kulik, A., et al. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(1), 69-75.
  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Der Pharma Chemica. (2016).
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
  • Almac Group. (n.d.). Quantitative NMR (QNMR) as a powerful alternative to traditional HPLC assay analysis. Retrieved from [Link]

  • Uno, H., & Kurokawa, M. (1978). Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical & Pharmaceutical Bulletin, 26(11), 3498-3503.
  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR carbonyl signals for: a 5-(2-nitrobenzylidenethiobarbiturate 3f. Retrieved from [Link]

  • ICH. (2019). Q3C(R6) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Retrieved from [Link]

  • ResearchGate. (2026, March 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME 2-ARYLBENZOXAZOLE ACETIC ACID DERIVATIVES AS PROMISING ANTICANCER AGENTS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid As researchers and drug development professionals, we frequently encounter functionalized heterocycles like 2-(6-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Protocol for 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

As researchers and drug development professionals, we frequently encounter functionalized heterocycles like 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. While its brominated benzisoxazole scaffold makes it an invaluable building block for synthesizing bioactive agents, it also introduces specific toxicological and logistical challenges. In this guide, I will walk you through the mechanistic causality behind its hazards and provide field-proven, self-validating protocols for its safe handling, spill remediation, and environmental disposal.

Chemical and Hazard Profiling

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior. The table below summarizes the critical quantitative data for this chemical.

PropertyValue
Product Name 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid
CAS Number 540750-32-1[1]
Molecular Formula C9H6BrNO3[1]
Molecular Weight 256.06 g/mol [1]
LogP ~2.15[2]
Signal Word Warning[2]
Hazard Statements H302, H312, H332, H317, H319[2][3]

Mechanistic Causality of Hazards: The benzisoxazole ring system, combined with a brominated aromatic ring, creates a highly lipophilic molecule (LogP ~2.15)[2] that can readily penetrate the dermal barrier, leading to its classification as harmful in contact with skin (H312)[2]. Furthermore, the acetic acid moiety acts as a localized irritant to mucous membranes and the upper respiratory tract, causing serious eye irritation (H319) and potential skin sensitization (H317)[3]. When subjected to high thermal stress, the molecule undergoes homolytic cleavage, releasing highly reactive bromine radicals that form corrosive hydrogen bromide (HBr) gas, alongside toxic nitrogen oxides (NOx)[3].

Operational Handling & Experimental Workflow

Handling this compound requires a sequential, self-validating approach to prevent accidental exposure and cross-contamination.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood has a face velocity of 80-100 FPM. Verify PPE: safety goggles, lab coat, and nitrile gloves (double-gloving is highly recommended due to the compound's dermal penetration potential)[2].

  • Material Transfer: Use anti-static spatulas to transfer the powder. Causality: This prevents static-induced scattering of the fine, irritant powder into the ambient air, mitigating inhalation risks (H332)[2].

  • Precision Weighing: Weigh the material in a closed analytical balance to prevent micro-drafts from dispersing the compound into the laboratory environment.

  • Reaction Setup: Purge the reaction vessel with an inert gas (Argon or Nitrogen) if utilizing the compound in cross-coupling reactions, as the bromine functional group is highly reactive.

  • Post-Operation Decontamination: Wipe down all spatulas, balances, and fume hood surfaces with a damp solvent wipe (e.g., isopropanol) followed by water to neutralize any residual acetic acid traces.

HandlingWorkflow A 1. PPE & Fume Hood Verification B 2. Material Transfer (Anti-Static Tools) A->B C 3. Precision Weighing (Closed Balance) B->C D 4. Reaction Setup (Inert Atmosphere) C->D E 5. Surface Decontamination D->E

Operational workflow for the safe handling of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.

Spill Response Protocol: A Self-Validating System

In the event of a spill, the response must be treated as a self-validating system where each step confirms the success of the previous action.

Step-by-Step Remediation Methodology:

  • Isolation and PPE Upgrade: Immediately isolate the spill area. Personnel must don upgraded PPE, including an appropriate organic vapor/particulate respirator, impervious heavy rubber gloves, and chemical-resistant boots[3].

  • Dry Containment: Gently scoop up the solid material using non-sparking, anti-static tools and place it into a sealable hazardous waste container[3]. Causality: Sweeping or aggressive brushing can aerosolize the fine powder, leading to severe mucous membrane irritation and inhalation exposure[2][3].

  • Wet Decontamination: Wash the affected spill area thoroughly with generous quantities of running water and a non-abrasive soap[3].

  • Validation Step: Verify the decontamination by checking the pH of the final rinse water. A neutral pH confirms the complete removal of the acidic moiety. Ventilate the area fully before resuming normal operations[3].

Proper Disposal Procedures

Because 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a halogenated organic compound, it cannot be disposed of through standard aqueous waste streams. Improper disposal risks environmental contamination and severe regulatory penalties.

Step-by-Step Disposal Methodology:

  • Halogenated Waste Segregation: Collect all solid residues, contaminated gloves, and reaction solutions containing the compound in a clearly labeled, compatible halogenated waste container. Do not mix with strong oxidizing agents.

  • Combustible Solvent Dissolution: Prior to incineration, dissolve or suspend the solid material in a highly combustible solvent, such as ethanol or methanol[3]. Causality: Solid halogenated compounds can form explosive dust clouds or burn unevenly. Dissolution ensures a continuous, controlled burn rate during incineration, preventing the aerosolization of unreacted toxic micro-particles.

  • High-Temperature Incineration: Transport the dissolved mixture to a regulated chemical incinerator[3]. The incineration must occur at temperatures exceeding 1000°C. Causality: Extreme thermal energy is required to fully cleave the stable benzisoxazole ring and the strong carbon-bromine bond.

  • Effluent Scrubbing (Critical Step): Ensure the incinerator is equipped with an afterburner and an alkaline scrubber system[3]. Causality: Thermal decomposition of this compound emits highly toxic fumes, specifically hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide[3]. The alkaline scrubber neutralizes the corrosive HBr gas into benign bromide salts before environmental release, ensuring strict regulatory compliance.

DisposalPathway A Halogenated Waste Segregation B Dissolution in Combustible Solvent A->B C Regulated Chemical Incineration (>1000°C) B->C D Afterburner & Scrubber Neutralization C->D E Safe Environmental Release D->E

Step-by-step chemical waste disposal and effluent neutralization pathway.

References

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid (CAS No. 540750-32-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid (CAS No. 540750-32-1). The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Identification and Inherent Risk Profile

Before any handling procedure, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary engineering controls, personal protective equipment (PPE), and disposal pathways. 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid is classified with a clear hazard profile that necessitates stringent safety measures.

The primary risks are associated with its GHS classification as an irritant that is harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Structurally, it is a halogenated (brominated) carboxylic acid. This classification has significant implications, not only for direct handling but also for material compatibility and waste segregation.[3][4][5]

Hazard Identification Details
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning [1]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Chemical Class Halogenated Organic Compound, Carboxylic Acid.[4][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be based on a comprehensive risk assessment as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Protection Area Required PPE Causality and Rationale
Eye and Face Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[9][10][11] A full-face shield should be worn over goggles if there is a significant risk of splashing.[12]Protects against accidental splashes of solutions or contact with airborne solid particulates, preventing serious eye irritation or damage.
Skin and Body Nitrile rubber gloves (inspect before use).[3][12] A flame-retardant, chemical-resistant lab coat.[13] Closed-toe shoes are mandatory.[3]Prevents dermal absorption, which is a primary route of exposure leading to systemic harm. The lab coat protects skin and personal clothing from contamination.[6]
Respiratory All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[3][6] If a fume hood is unavailable or if significant aerosolization is possible, a NIOSH-approved respirator is required.[11][12]Mitigates the risk of inhaling the compound, which is identified as a key hazard.[1] Proper ventilation is a critical engineering control to minimize airborne concentrations.[14]

Procedural Workflow: From Bench to Disposal

This section provides a step-by-step operational plan. Adherence to this workflow is critical for ensuring personnel safety and regulatory compliance.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls: Before starting, ensure the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and operational.[11][15]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and a designated, pre-labeled "Halogenated Organic Waste" container.[16][17]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

Step 2: Handling the Compound
  • Weighing: If possible, weigh the solid compound directly within the fume hood. If using an external balance, weigh the material in a tared, sealed container to prevent dust dispersion during transport.

  • Manipulation: Perform all transfers, dissolutions, and reactions within the fume hood. Handle the solid carefully to avoid creating dust.[9][18]

  • Avoid Incompatibilities: Keep the compound away from strong bases, as is standard practice for carboxylic acids.[4] Store in a cool, dry, well-ventilated area.[15]

Step 3: Decontamination
  • Work Surface: Upon completion of work, decontaminate the fume hood surface and any equipment used with an appropriate solvent, followed by soap and water.

  • Glassware: Rinse all glassware three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated waste.[19]

Step 4: Waste Disposal
  • Segregation is Key: As a brominated organic compound, all waste containing 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid, including contaminated solids and rinsates, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[3][5][19]

  • Labeling: The waste container must be kept closed when not in use and labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[16][17][20]

  • Disposal Path: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour this chemical or its solutions down the drain.[3][21]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid, from initial preparation to final waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS & Hazards) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE 3. Don Full PPE (Goggles, Gloves, Lab Coat) Verify_Controls->Don_PPE Work_In_Hood 4. Perform All Work in Fume Hood Don_PPE->Work_In_Hood Handle_Chemical 5. Weigh and Manipulate Compound Work_In_Hood->Handle_Chemical Decontaminate 6. Decontaminate Work Area & Tools Handle_Chemical->Decontaminate Segregate_Waste 7. Segregate into Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE 8. Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for Halogenated Compounds.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.[7]

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][15][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][15][18]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][15][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[9][15]

References

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). Google Cloud.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Google Cloud.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025). Google Cloud.
  • Labor
  • The Laboratory Standard | Office of Clinical and Research Safety.Vanderbilt University.
  • Hazardous Waste and Disposal Consider
  • OSHA Standards for Biological Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Safety Data Sheet for a rel
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid (CAS 540750-32-1).Fluorochem.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.Sigma-Aldrich.
  • Halogenated Solvents in Labor
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.Benchchem.
  • SAFETY DATA SHEET for a rel
  • SAFETY D
  • SAFETY D
  • Hazardous Waste Segreg
  • SAFETY D
  • Guidelines for Chemical Laboratory Safety in Academic Institutions.American Chemical Society.
  • SAFETY D
  • SAFETY D
  • Organic Solvents.University of Tennessee, Knoxville.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.Advanced ChemBlocks.
  • Safety D
  • Safety Tipsheets & Best Practices.American Chemical Society.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid.BLDpharm.
  • 2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid.Smolecule.
  • Chemical Waste Disposal Guidelines.Emory University.
  • Rules for the Safe Handling of Chemicals in the Laboratory.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.